molecular formula C8H14O B3326549 4-(propan-2-ylidene)tetrahydro-2H-pyran CAS No. 26170-24-1

4-(propan-2-ylidene)tetrahydro-2H-pyran

Cat. No.: B3326549
CAS No.: 26170-24-1
M. Wt: 126.2 g/mol
InChI Key: DJHQHNXCZSBXMP-UHFFFAOYSA-N
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Description

4-(propan-2-ylidene)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-ylideneoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(2)8-3-5-9-6-4-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHQHNXCZSBXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCOCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Tetrahydropyran Scaffold and the Introduction of Exocyclic Unsaturation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Propan-2-ylidene)oxane

The tetrahydropyran (THP), or oxane, ring is a foundational heterocyclic motif in medicinal chemistry and drug discovery.[1][2][3] Its prevalence stems from its ability to act as a conformationally constrained ether, which can improve the pharmacokinetic properties of a drug candidate, such as absorption, distribution, metabolism, and excretion (ADME), by reducing the lipophilicity compared to its carbocyclic analog, cyclohexane.[2] The oxygen atom within the THP ring can also serve as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2]

While many therapeutic agents incorporate a simple THP ring, the introduction of further structural modifications, such as exocyclic unsaturation, opens up new avenues for exploring chemical space and modulating biological activity. This guide focuses on a specific, yet underexplored derivative: 4-(propan-2-ylidene)oxane . This molecule features an isopropylidene group attached to the 4-position of the oxane ring, creating an exocyclic double bond. Such a feature can impart specific conformational rigidity and introduce a site for further chemical elaboration.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a detailed overview of the chemical structure, a proposed synthetic pathway, predicted spectroscopic data, and potential applications of 4-(propan-2-ylidene)oxane.

Chemical Structure and Nomenclature

The structure of the topic compound consists of a saturated six-membered oxane ring with a propan-2-ylidene substituent at the C4 position.

IUPAC Name: 4-(propan-2-ylidene)oxane

Alternative Name: 4-isopropylidenetetrahydro-2H-pyran

Molecular Formula: C₈H₁₄O

Molecular Weight: 126.20 g/mol

The numbering of the oxane ring begins with the oxygen atom as position 1. The exocyclic double bond at the C4 position introduces a region of planar geometry into the otherwise flexible chair-like conformation of the oxane ring.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction start Isopropyltriphenylphosphonium bromide ylide Phosphonium Ylide (Wittig Reagent) start->ylide  + n-BuLi  in THF ketone Tetrahydro-4H-pyran-4-one product 4-(Propan-2-ylidene)oxane ylide->product ketone->product  + Ylide byproduct Triphenylphosphine Oxide

Sources

4-isopropylidenetetrahydropyran molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Isopropylidenetetrahydropyran: Synthesis, Properties, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the molecule 4-isopropylidenetetrahydropyran. As a derivative of the tetrahydropyran (THP) scaffold, a privileged structure in medicinal chemistry, this compound holds potential as a building block in the synthesis of novel therapeutics. This document provides a detailed overview of its fundamental properties, a robust synthetic protocol, predicted spectroscopic data for characterization, and a discussion of its potential applications, grounded in established chemical principles.

Core Molecular Properties

4-Isopropylidenetetrahydropyran is a heterocyclic compound featuring a saturated six-membered tetrahydropyran ring with an exocyclic double bond at the C4 position connected to an isopropyl group.

Molecular Formula and Weight

The chemical structure of 4-isopropylidenetetrahydropyran dictates its molecular formula and weight.

  • Molecular Formula: C₈H₁₄O

  • Molecular Weight: 126.20 g/mol

These fundamental properties are crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Structural Data
PropertyValue
IUPAC Name4-propan-2-ylidenetetrahydropyran
Molecular FormulaC₈H₁₄O
Molecular Weight126.20 g/mol
Canonical SMILESCC(=C1CCOC(C1)C)C
InChI KeyInChI=1S/C8H14O/c1-7(2)8-3-5-9-6-4-8/h3-6H2,1-2H3
Topological Polar Surface Area9.23 Ų
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0

Synthesis of 4-Isopropylidenetetrahydropyran

The most direct and efficient synthetic route to 4-isopropylidenetetrahydropyran is via the Wittig reaction, a cornerstone of organic synthesis for olefination of carbonyl compounds.[1][2] This method involves the reaction of a phosphorus ylide with a ketone, in this case, tetrahydropyran-4-one.

Synthetic Rationale and Causality

The Wittig reaction is selected for its high functional group tolerance and reliability in forming carbon-carbon double bonds.[3] The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of tetrahydropyran-4-one, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and the highly stable triphenylphosphine oxide, the latter providing a strong thermodynamic driving force for the reaction.[4]

The required Wittig reagent, isopropylidenetriphenylphosphorane, is generated in situ from the corresponding phosphonium salt, isopropyltriphenylphosphonium bromide, by deprotonation with a strong base like n-butyllithium or sodium hydride.

Experimental Workflow: Wittig Olefination

The following diagram outlines the key steps in the synthesis of 4-isopropylidenetetrahydropyran.

G cluster_0 Part A: Ylide Generation cluster_1 Part B: Olefination Reaction cluster_2 Part C: Workup & Purification P_salt Isopropyltriphenylphosphonium Bromide Base Strong Base (e.g., n-BuLi) in Anhydrous THF P_salt->Base Deprotonation Ylide Isopropylidenetriphenylphosphorane (Wittig Reagent) Base->Ylide Ketone Tetrahydropyran-4-one in Anhydrous THF Ylide->Ketone Addition to Ketone Reaction Reaction Mixture (Ylide + Ketone) Ketone->Reaction Quench Aqueous Quench (e.g., sat. NH4Cl) Reaction->Quench Stir at RT Extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) Quench->Extraction Drying Drying of Organic Layer (e.g., MgSO4) Extraction->Drying Purification Purification (Flash Chromatography) Drying->Purification Product 4-Isopropylidenetetrahydropyran Purification->Product

Caption: Workflow for the synthesis of 4-isopropylidenetetrahydropyran.

Detailed Synthetic Protocol

Materials:

  • Isopropyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Tetrahydropyran-4-one

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Ylide Generation: a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add isopropyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath. c. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction: a. In a separate flame-dried flask under an inert atmosphere, dissolve tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF. b. Cool the ketone solution to 0 °C. c. Transfer the prepared ylide solution to the ketone solution via cannula. d. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure 4-isopropylidenetetrahydropyran.

Spectroscopic Profile and Characterization

Due to the scarcity of published experimental data for this specific molecule, the following spectroscopic profile is predicted based on the known values for analogous structures, including the tetrahydropyran ring and the isopropylidene moiety.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The predicted spectra for 4-isopropylidenetetrahydropyran are detailed below.

¹H NMR Predicted Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
H2, H6 (axial & equatorial)~3.6 - 3.8Multiplet4H-O-CH ₂-
H3, H5 (axial & equatorial)~2.2 - 2.4Triplet (approx.)4H=C-CH ₂-
Methyl Protons~1.6 - 1.7Singlet6H=C-(CH ₃)₂
¹³C NMR Predicted Chemical Shift (δ) [ppm]Assignment
C4~130 - 135C =C(CH₃)₂
Quaternary Carbon~120 - 125C=C (CH₃)₂
C2, C6~65 - 70-O-C H₂-
C3, C5~30 - 35=C-C H₂-
Methyl Carbons~20 - 25=C-(C H₃)₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Predicted Absorption Band (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H (sp³) stretch
~1670MediumC=C (alkene) stretch
1150 - 1050StrongC-O-C (ether) stretch

The C=C stretch for an exocyclic double bond is a key diagnostic peak, though it may be of medium to weak intensity. The strong C-O-C stretch is characteristic of the tetrahydropyran ring.[5]

Reactivity and Synthetic Potential

The chemical reactivity of 4-isopropylidenetetrahydropyran is dominated by two key features: the ether linkage and the exocyclic double bond.

  • Ether Linkage: The tetrahydropyran ring is generally stable but can be cleaved under strongly acidic conditions (e.g., with HBr or BBr₃).[8]

  • Exocyclic Double Bond: The alkene is nucleophilic and will undergo typical electrophilic addition reactions. This provides a handle for further functionalization:

    • Hydrogenation: Reduction with H₂ over a catalyst (e.g., Pd/C) will yield 4-isopropyltetrahydropyran.

    • Halogenation: Reaction with Br₂ or Cl₂ will lead to dihalo-adducts.

    • Epoxidation: Treatment with a peroxy acid like m-CPBA will form a spiro-epoxide.

    • Hydroboration-Oxidation: This will lead to the anti-Markovnikov addition of a hydroxyl group, yielding (1-(tetrahydropyran-4-yl)propan-2-yl)methanol.

G cluster_0 Reactions of the Alkene start 4-Isopropylidene- tetrahydropyran p1 4-Isopropyl- tetrahydropyran start->p1 H₂, Pd/C (Hydrogenation) p2 Spiro-epoxide start->p2 m-CPBA (Epoxidation) p3 Dihalo-adduct start->p3 Br₂ or Cl₂ (Halogenation)

Caption: Key reactions of 4-isopropylidenetetrahydropyran.

Applications in Drug Development

The tetrahydropyran (THP) ring is a highly valued scaffold in medicinal chemistry.[9][10] It is considered a "privileged" structure due to its frequent appearance in a wide range of biologically active compounds and natural products.[11]

Key Advantages of the THP Scaffold:

  • Improved Physicochemical Properties: As a bioisostere of a cyclohexane ring, the THP moiety reduces lipophilicity, which can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.[9]

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than corresponding ester or amide bonds.

  • Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like enzymes or receptors.[9]

  • Conformational Rigidity: The ring structure reduces the conformational flexibility of a molecule, which can lock it into a bioactive conformation, thereby increasing potency and selectivity.

4-Isopropylidenetetrahydropyran, with its reactive alkene handle, serves as a versatile starting material for introducing the valuable THP core into more complex molecules, making it a compound of significant interest for the synthesis of new chemical entities in drug discovery programs.

Conclusion

4-Isopropylidenetetrahydropyran is a readily accessible heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis via the robust Wittig reaction from tetrahydropyran-4-one is straightforward. The presence of both a stable THP ring and a reactive exocyclic alkene allows for diverse chemical transformations. For drug development professionals, leveraging this molecule provides a strategic entry point to novel chemical space incorporating the pharmacologically advantageous tetrahydropyran scaffold.

References

  • Lee, D., & Kim, S. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(11), 443. Retrieved from [Link][11]

  • Khan, M. M., et al. (2026, January 7). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Retrieved from [Link][12]

  • Collins, P. M., & Overend, W. G. (1965). Synthesis of 3-amino-3,4-dideoxysugars. Journal of the Chemical Society, Perkin Transactions 1, 345-350. Retrieved from [Link][13]

  • Wikipedia contributors. (n.d.). Wittig reaction. Wikipedia. Retrieved from [Link][1]

  • van denHeuvel, M., Sayers, M., & Singh, G. (2000). 2,5-Dihydroxy-3,4-O-isopropylidene-tetrahydrofuran for the synthesis of heterocycles. ARKIVOC, 2000(5), 748-754. Retrieved from [Link][14]

  • NIST. (n.d.). Tetrahydropyran. NIST Chemistry WebBook. Retrieved from [Link][5]

  • Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from [Link][2]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Preparation of trans-4,4'-bpe. Retrieved from [Link] (Note: Specific deep link is not available, but the experiment is a standard university protocol).[15]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link][3]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link][16]

  • ResearchGate. (n.d.). IR spectrum of complex 4. Retrieved from [Link][17]

  • University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link][4]

  • Watanabe, K., et al. (2018). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Asian Journal of Organic Chemistry, 7(3), 551-561. Retrieved from [Link][8]

  • Cheméo. (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7). Retrieved from [Link][18]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of substituted tetrahydropyran-4-one and its oxime. Retrieved from [Link][19]

  • PubChem. (n.d.). 4'-Isopropylacetophenone. National Center for Biotechnology Information. Retrieved from [Link][20]

  • Khan Academy. (2014, July 9). IR spectra practice. YouTube. Retrieved from [Link][21]

  • PubChem. (n.d.). 4-Isopropylaniline. National Center for Biotechnology Information. Retrieved from [Link][22]

  • PubChem. (n.d.). 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose. National Center for Biotechnology Information. Retrieved from [Link][23]

Sources

The Exocyclic Enol Ether in Drug Design: Reactivity & Stereocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Introduction: The Masked Reactive Center

In the architecture of complex natural products (e.g., Bryostatins, Spongistatins) and potent pharmacophores, the exocyclic enol ether on a tetrahydropyran (THP) ring represents a unique "masked" functionality. Unlike a simple alkene, this moiety possesses a polarized double bond enriched by the adjacent oxygen lone pair (


), making it a versatile lynchpin for constructing spiroketals and C-glycosides.

This guide moves beyond basic reactivity to explore the stereoelectronic gating that dictates the outcome of reactions on this scaffold. We focus on the kinetic versus thermodynamic decisions that drug developers must make when functionalizing this motif.

Stereoelectronic Foundations

To predict reactivity, one must understand the ground-state conformation. The exocyclic double bond forces the THP ring into a chair conformation where the planarity of the enol ether imposes specific geometric constraints.

The Anomeric Effect and Axial Attack

Reactions on exocyclic enol ethers are governed by the principle of stereoelectronic control .

  • Axial Attack Preference: Electrophiles (E

    
    ) predominantly attack from the axial face. This is not merely steric; it is electronic.[1] The transition state for axial attack allows for stabilizing overlap between the developing 
    
    
    
    bond and the lone pair of the ring oxygen (antiperiplanar alignment).
  • Oxocarbenium Ion Stability: Protonation or alkylation of the exocyclic position generates an oxocarbenium ion. The stability of this intermediate—and the face from which it is quenched—defines the stereochemistry of the product.

Core Reactivity Profiles

Acid-Mediated Spiroketalization

This is the most critical application of exocyclic enol ethers in synthesis. The enol ether serves as the equivalent of a ketone, which, upon acid catalysis, reveals an oxocarbenium ion that traps a pendant hydroxyl group.

The Challenge: Controlling the spiro-center configuration.

  • Thermodynamic Control: Favors the product where the C-O bond of the newly formed ring is axial to the THP ring (stabilized by the anomeric effect). This typically results in a "double anomeric" stabilization.

  • Kinetic Control: Often achieved using non-protic Lewis acids at low temperatures, favoring the product formed via the transition state with minimal steric reorganization.

Stereoselective Hydrofunctionalization

Hydroboration-Oxidation: Hydroboration of exocyclic enol ethers provides access to hydroxymethyl-substituted THPs.

  • Selectivity: The bulky borane reagent (e.g., 9-BBN or

    
    ) approaches from the less hindered equatorial face (anti-stereoelectronic), or the axial face if directed by a neighboring hydroxyl group.
    
  • Outcome: This typically yields the trans-disubstituted product relative to the anomeric center.

Epoxidation: Direct epoxidation (e.g., with m-CPBA or DMDO) yields spiro-epoxides. These are highly reactive intermediates that can undergo "inside-out" rearrangements to form ring-expanded lactones or ketones.

Visualization of Reactivity Pathways[2]

The following diagram illustrates the divergent pathways available to the exocyclic enol ether intermediate, highlighting the decision points between spiroketalization and oxidative rearrangement.

ReactivityPathways EnolEther Exocyclic Enol Ether (Precursor) Protonation Protonation (H+) EnolEther->Protonation Epoxidation Epoxidation (mCPBA) EnolEther->Epoxidation Oxocarbenium Oxocarbenium Ion (Intermediate) Protonation->Oxocarbenium Spiro_Thermo Thermodynamic Spiroketal (Double Anomeric Effect) Oxocarbenium->Spiro_Thermo High T / Protic Acid Spiro_Kinetic Kinetic Spiroketal (Steric Control) Oxocarbenium->Spiro_Kinetic Low T / Lewis Acid SpiroEpoxide Spiro-Epoxide Epoxidation->SpiroEpoxide Rearrangement Ring Expansion (Lactones/Ketones) SpiroEpoxide->Rearrangement Acid/Rearrangement

Caption: Divergent mechanistic pathways for exocyclic enol ethers: Acid-catalyzed spiroketalization vs. oxidative rearrangement.

Experimental Protocols

Protocol A: Thermodynamic Spiroketalization (Camphorsulfonic Acid Method)

Objective: Synthesis of the thermodynamically stable [6,6]-spiroketal from a hydroxy-enol ether precursor. Context: This protocol utilizes CSA, a mild organic acid that allows for equilibration to the most stable anomer (stabilized by the double anomeric effect).

Materials:

  • Substrate: Hydroxy-exocyclic enol ether (1.0 equiv)

  • Catalyst: (+)-Camphor-10-sulfonic acid (CSA) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) / Methanol (MeOH) (10:1 v/v)

  • Quench: Triethylamine (

    
    )
    

Workflow:

  • Preparation: Dissolve the substrate (0.5 mmol) in anhydrous DCM/MeOH (5 mL) under an Argon atmosphere.

  • Initiation: Cool the solution to 0°C. Add CSA (11.6 mg, 0.05 mmol) in one portion.

  • Equilibration: Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Note: Monitor by TLC.[2] The kinetic product may form first; extended time is required for equilibration to the thermodynamic product.

  • Quench: Add

    
     (0.1 mL) to neutralize the acid. Concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Stereoselective Hydroboration

Objective: Introduction of a hydroxymethyl group with trans-selectivity.

Workflow:

  • Reagent Generation: In a flame-dried flask, generate

    
     in situ or use a commercially available 
    
    
    
    complex (1.0 M, 1.5 equiv).
  • Addition: Add the exocyclic enol ether (1.0 equiv) in THF at -78°C.

  • Reaction: Stir at 0°C for 2 hours. The steric bulk of the THP ring directs the borane to the equatorial face.

  • Oxidation: Carefully add NaOH (3M, 2 equiv) followed by

    
     (30%, 2 equiv). Stir for 1 hour.
    
  • Extraction: Extract with

    
    , dry over 
    
    
    
    , and concentrate.

Comparative Data: Reactivity of THP Double Bonds

The following table summarizes the reactivity differences between endocyclic (glycal-like) and exocyclic enol ethers.

FeatureEndocyclic Enol Ether (Glycal)Exocyclic Enol Ether (Alkylidene)
Steric Environment Planar, ring-constrainedProjecting, more accessible
Nucleophilicity Moderate (delocalized into ring)High (HOMO is higher energy)
Acid Sensitivity High (Ferrier rearrangement prone)Very High (Rapid spiroketalization)
Major Product 2,3-Unsaturated glycosidesSpiroketals or C-glycosides
Stereocontrol Directing groups often requiredSubstrate controlled (Anomeric effect)

Advanced Application: C-Glycoside Synthesis

Recent advances utilize the exocyclic enol ether as a radical acceptor. By generating a radical at the anomeric position (via photoredox or reductive methods), one can couple the THP core to aryl or alkyl halides. This avoids the instability of O-glycosidic bonds in vivo, a crucial advantage in drug design.

Mechanism:

  • Activation: The exocyclic double bond accepts a radical.

  • Trapping: The resulting radical is trapped, often with high diastereoselectivity due to the chair conformation of the THP ring.

References

  • Mechanism of Spiroketalization

    • Turning Spiroketals Inside Out: A Rearrangement Triggered by an Enol Ether Epoxidation.[3][4] (2015).[5][4][6][7] ChemistryOpen.

  • Stereoselective Hydroboration

    • Catalytic asymmetric isomerization/hydroboration of silyl enol ethers.[8][9][10] (2025).[7][9][10] Chemical Science.

  • Radical Reductions & Conformational Analysis

    • A study of exocyclic radical reductions of polysubstituted tetrahydropyrans. (2013).[11] Journal of Organic Chemistry.

  • C-Glycoside Synthesis

    • Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. (2021).[5][2][12] Angewandte Chemie.

  • General Conformational Analysis

    • Conformational analysis of 2-methylene-tetrahydropyrans. (2000). Journal of Molecular Graphics and Modelling.

Sources

Technical Assessment: Acid Stability Profile of 4-Alkylidene Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Alkylidene tetrahydropyrans are exocyclic enol ethers characterized by a high susceptibility to acid-catalyzed transformations. Unlike their endocyclic counterparts (e.g., 3,4-dihydro-2H-pyran, DHP) which are widely used as robust protecting groups, 4-alkylidene analogs are generally transient synthetic intermediates. Under acidic conditions, they exhibit a bifurcated reactivity profile :

  • Hydrolysis: In aqueous acidic media, they rapidly hydrolyze to tetrahydro-4H-pyran-4-one and the corresponding alkyl carbonyl byproduct.

  • Isomerization: Under anhydrous acidic conditions (or with trace acid), they undergo endocyclic olefin migration to form thermodynamically more stable 3,6-dihydro-2H-pyrans or 3,4-dihydro-2H-pyrans.

This guide details the mechanistic underpinnings of this instability, provides protocols for kinetic assessment, and outlines strategies for handling these moieties in drug discovery workflows.

Mechanistic Underpinnings

The acid instability of 4-alkylidene tetrahydropyrans stems from the electron-donating capability of the ring oxygen, which stabilizes the developing positive charge during protonation.

The Hydrolytic Pathway (Aqueous Acid)

In the presence of water, the reaction is driven by the formation of a tertiary oxocarbenium ion. The rate-limiting step is typically the initial protonation of the exocyclic


-carbon.

HydrolysisMechanism Start 4-Alkylidene THP (Exocyclic Enol Ether) Protonation Protonation (β-C) Rate Limiting Step Start->Protonation + H+ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonation->Oxocarbenium WaterAttack Water Attack (Nucleophilic Addition) Oxocarbenium->WaterAttack + H2O Hemiketal Hemiketal Intermediate WaterAttack->Hemiketal - H+ Product Tetrahydro-4H-pyran-4-one + Carbonyl Byproduct Hemiketal->Product Collapse

Figure 1: Mechanism of acid-catalyzed hydrolysis. The resonance stabilization from the ring oxygen facilitates rapid protonation.

The Isomerization Pathway (Anhydrous/Lewis Acid)

In the absence of a nucleophile (water), the oxocarbenium intermediate cannot collapse to a ketone. Instead, it eliminates a proton from an adjacent ring carbon, leading to the endocyclic enol ether. This is often thermodynamically favored (Zaitsev-like rule) but remains acid-sensitive.

Stability Spectrum & Factors

The hydrolytic half-life (


) of 4-alkylidene tetrahydropyrans is governed by the substitution pattern at the exocyclic double bond.
ParameterEffect on StabilityMechanistic Rationale
Exocyclic Substitution Decreases Stability Alkyl groups at the

-carbon (e.g., ethylidene vs. methylene) stabilize the developing carbocation character in the transition state, accelerating protonation.
Acid Strength (pKa) Linear Correlation Rate follows Brønsted catalysis laws. Strong acids (TFA, HCl) cause immediate hydrolysis; weak acids (AcOH) allow slow degradation.
Solvent Polarity Decreases Stability Polar solvents stabilize the polar transition state leading to the oxocarbenium ion.
Temperature Decreases Stability Hydrolysis typically follows Arrhenius behavior; significant degradation can occur even at 0°C with strong acids.

Comparative Reactivity:



Note: While 4-alkylidene THPs are less reactive than some acyclic variants due to steric constraints, they are significantly more labile than the standard DHP protecting group.

Experimental Protocols for Stability Assessment

Protocol A: In-Situ NMR Kinetic Monitoring (Self-Validating)

This method provides real-time quantitative data on hydrolysis rates and detects isomerization intermediates.

Materials:

  • Substrate: 10 mg 4-alkylidene tetrahydropyran.

  • Solvent: 0.6 mL

    
     (Acetonitrile-d3).
    
  • Acid Source: 0.01 M

    
     in 
    
    
    
    .
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert to acid).

Workflow:

  • Dissolve substrate and internal standard in

    
     in an NMR tube.
    
  • Acquire a

    
     spectrum to establish the integral ratio.
    
  • Add

    
     solution (10-50 µL) and mix immediately.
    
  • Acquire arrayed

    
     NMR spectra every 2 minutes for 1 hour.
    
  • Validation: Monitor the disappearance of the exocyclic vinylic proton (typically

    
     4.5–5.5 ppm) and the appearance of the ketone 
    
    
    
    -protons (
    
    
    2.3–2.5 ppm).
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Protocol B: HPLC Forced Degradation (ICH Guideline Aligned)

Used for determining purity profiles and isolating stable byproducts.

Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution in neutral Methanol/Water (50:50).

  • Acid Stress: Add equal volume of 0.1 N HCl.

  • Incubation: Hold at 25°C. Inject aliquots at 0, 1, 4, and 24 hours.

  • Quenching (Critical): Before injection, neutralize the aliquot with 0.1 N NaOH or dilute into a pH 7.0 buffer to prevent on-column hydrolysis.

  • Detection: Monitor at 210 nm (carbonyl formation) or using ELSD/CAD if UV chromophores are weak.

Synthetic Utility & Mitigation Strategies

Despite their instability, these motifs are valuable in Prins cyclizations and Hetero-Diels-Alder reactions. To utilize them successfully:

  • Buffered Media: Perform reactions in the presence of solid buffers (e.g.,

    
    , 
    
    
    
    ) or non-nucleophilic bases (2,6-lutidine) to scavenge trace acid.
  • Workup: Always wash organic layers with saturated aqueous

    
     before concentration. Avoid acidic drying agents (some silica gels are acidic; use basic alumina or pre-treated silica).
    
  • Purification: If column chromatography is necessary, pre-treat the silica gel with 1% Triethylamine/Hexanes to neutralize surface silanol groups.

Workflow: Handling Acid-Sensitive Enol Ethers

MitigationWorkflow Reaction Reaction Complete (Crude Mixture) Quench Quench: Sat. NaHCO3 (pH > 7) Reaction->Quench Extraction Extraction: Et2O or EtOAc (Avoid Chlorinated Solvents if acidic) Quench->Extraction Drying Drying: Na2SO4 or K2CO3 (Avoid MgSO4 - slightly acidic) Extraction->Drying Purification Purification: Et3N-Buffered Silica (1% v/v Et3N in Eluent) Drying->Purification Storage Storage: -20°C, Inert Atms. (Add trace solid K2CO3) Purification->Storage

Figure 2: Optimized workflow for the isolation and storage of acid-sensitive 4-alkylidene tetrahydropyrans.

References

  • Kinetics of Enol Ether Hydrolysis : Hall, C. D., & Le, V. T. (1998). Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates. Journal of the Chemical Society, Perkin Transactions 2, 1483-1488. Link

  • Synthesis and Reactivity: Hansch, M., Illgen, K., & Reissig, H. U. (1995). Synthesis of 4-Alkylidene- and 4-Alkenyl-tetrahydropyrans. Chemische Berichte, 128(10), 1039-1043.
  • General Enol Ether Stability : BenchChem. (2025).[1] A Comparative Guide to the Reactivity of Enol Ethers. Link

  • Isomerization Pathways : Kazaryan, P. I., et al. (1986). Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2H-pyrans. Chemistry of Heterocyclic Compounds, 21, 9. Link

  • Protecting Group Context: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Methodological & Application

synthesis of 4-(propan-2-ylidene)tetrahydro-2H-pyran via Wittig reaction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of 4-(propan-2-ylidene)tetrahydro-2H-pyran via the Wittig Reaction

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of this compound, a valuable heterocyclic scaffold. The synthesis is achieved through the Wittig reaction, a cornerstone of modern organic chemistry for olefination. This document details the two-stage process: the initial preparation of the non-stabilized phosphorus ylide from isopropyltriphenylphosphonium bromide, followed by its reaction with tetrahydro-4H-pyran-4-one. We delve into the causality behind experimental choices, from reagent selection to reaction conditions and purification strategies, offering field-proven insights for researchers in organic synthesis and drug development. The protocols are designed to be self-validating, with clear checkpoints and characterization guidelines.

Introduction: The Significance of the Tetrahydropyran Motif

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2][3] As a bioisostere of cyclohexane, the THP moiety can improve aqueous solubility and introduce a hydrogen bond acceptor (the ring oxygen), which can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) properties in drug candidates.[2] The synthesis of THP derivatives with specific substitution patterns is therefore of high interest to the pharmaceutical industry.[1][3][4]

The Wittig reaction, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), stands as a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[5][6][7] Its principal advantage is the unambiguous placement of the carbon-carbon double bond, avoiding the isomeric mixtures often seen in elimination reactions.[5][7] This application note focuses on the creation of an exocyclic double bond on the THP ring, transforming a ketone (tetrahydro-4H-pyran-4-one) into the target alkene, this compound.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage involves the preparation of the key Wittig reagent, isopropylidenetriphenylphosphorane. The second stage is the Wittig reaction itself, where the generated ylide reacts with the ketone to yield the final product.

G cluster_A Stage 1: Reagent Preparation cluster_D Stage 2: Olefination A Stage 1: Reagent Preparation B Step 1a: Phosphonium Salt Formation (SN2) C Step 1b: Ylide Generation (Deprotonation) B->C Strong Base (n-BuLi) E Step 2a: Wittig Reaction with Tetrahydro-4H-pyran-4-one C->E In situ Wittig Reagent D Stage 2: Olefination F Step 2b: Workup & Purification E->F Quench & Extract G Final Product: This compound F->G Characterization

Diagram 1: High-level experimental workflow for the synthesis.

Mechanistic Considerations: The Wittig Reaction Pathway

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism. The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the ketone. This forms a transient, four-membered heterocyclic intermediate known as an oxaphosphetane.[7][8][9] This intermediate rapidly and irreversibly decomposes to form the desired alkene and a highly stable triphenylphosphine oxide (TPPO) byproduct. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[9]

Diagram 2: The core mechanism of the Wittig reaction.

For this synthesis, we use a non-stabilized ylide (one where the carbanion is only stabilized by the adjacent phosphorus). Non-stabilized ylides are highly reactive and are known to react with both aldehydes and ketones, making them suitable for this transformation.[5][9]

Experimental Protocols

Safety Precaution: This procedure involves pyrophoric (n-butyllithium), flammable (THF, ether, hexanes), and toxic reagents. All steps must be performed in a certified fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

Stage 1: Preparation of Isopropyltriphenylphosphonium Bromide

This initial step creates the phosphonium salt precursor to the ylide via a bimolecular nucleophilic substitution (SN2) reaction.[10]

  • Reagents & Materials:

    • Triphenylphosphine (PPh₃)

    • 2-Bromopropane (Isopropyl bromide)

    • Toluene

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heat source

  • Protocol:

    • To an oven-dried round-bottom flask under an inert atmosphere, add triphenylphosphine (1.0 eq).

    • Dissolve the triphenylphosphine in anhydrous toluene.

    • Add 2-bromopropane (1.1 eq) to the solution.[11]

    • Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 48-72 hours.[11] A white precipitate will form as the reaction progresses.

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Collect the white solid by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

    • Dry the resulting white crystalline powder, isopropyltriphenylphosphonium bromide, under high vacuum. The product is hygroscopic and should be stored in a desiccator.

Stage 2: Synthesis of this compound

This stage involves the in situ generation of the ylide followed by the immediate reaction with the ketone.

  • Reagents & Materials:

    • Isopropyltriphenylphosphonium bromide (from Stage 1)

    • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

    • Tetrahydro-4H-pyran-4-one

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk flask or three-neck round-bottom flask

    • Syringes and needles for inert atmosphere transfers

    • Low-temperature bath (dry ice/acetone, -78 °C)

ReagentMol. Wt. ( g/mol )Equiv.Amount (mmol)Mass/Volume
Isopropyltriphenylphosphonium bromide385.291.111.04.24 g
Anhydrous THF---50 mL
n-Butyllithium (1.6 M in hexanes)-1.0510.56.56 mL
Tetrahydro-4H-pyran-4-one100.121.010.01.00 g
  • Protocol:

    • Ylide Generation: a. Add isopropyltriphenylphosphonium bromide (1.1 eq) to an oven-dried flask equipped with a magnetic stir bar. b. Seal the flask and purge with an inert atmosphere. c. Add anhydrous THF (50 mL) via syringe. Stir to form a suspension. d. Cool the suspension to -78 °C using a dry ice/acetone bath. e. Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes. A deep orange or reddish color indicates the formation of the ylide.[12] f. Allow the solution to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

    • Wittig Reaction: a. Re-cool the ylide solution to -78 °C. b. In a separate vial, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in a minimal amount of anhydrous THF (approx. 5 mL). c. Add the ketone solution dropwise to the cold ylide solution via syringe over 20 minutes. d. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). The disappearance of the deep color indicates the consumption of the ylide.

    • Workup and Purification: a. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. b. Transfer the mixture to a separatory funnel and add diethyl ether. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. e. The crude product will be a mixture of the desired alkene and the triphenylphosphine oxide (TPPO) byproduct. Purification is essential. f. Purification Strategy: TPPO is notoriously difficult to separate from nonpolar products.[13] The most common method is flash column chromatography on silica gel using a nonpolar eluent system (e.g., hexanes/ethyl acetate gradient, starting with 100% hexanes). The less polar alkene product will elute before the more polar TPPO.[13]

Characterization

The final product should be characterized to confirm its identity and purity.

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and column purification. Product Rf ≈ 0.7 (Hexanes:EtOAc 9:1).

  • ¹H and ¹³C NMR Spectroscopy: Confirm the structure. Expect signals corresponding to the isopropylidene group (two methyl singlets in ¹H NMR, a quaternary C=C signal in ¹³C NMR) and the tetrahydropyran ring.[14][15]

  • Mass Spectrometry (MS): Confirm the molecular weight of the product (C₈H₁₄O, MW = 126.19 g/mol ).[16]

Conclusion

The Wittig reaction provides an effective and regioselective route to this compound. Careful execution under anhydrous and inert conditions is critical for success, particularly during the formation of the highly reactive, non-stabilized ylide. The primary challenge in this synthesis lies in the purification step, where efficient removal of the triphenylphosphine oxide byproduct is necessary to obtain the pure target compound. This protocol provides a robust framework for researchers to access this and similar exocyclic alkenes, which are valuable building blocks in synthetic and medicinal chemistry.

References

  • Title: A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Wittig reaction purification for products with very low polarity Source: Taylor & Francis Online URL: [Link]

  • Title: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Wittig Reaction - Common Conditions Source: The Organic Reaction Resource URL: [Link]

  • Title: phosphonium ylides Source: YouTube URL: [Link]

  • Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Wittig Reaction Source: Dalal Institute URL: [Link]

  • Title: Synthesis of an Alkene via the Wittig Reaction Source: University of Colorado Boulder URL: [Link]

  • Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Integrated synthesis of 3,4-carbazoquinone alkaloids N-Me-carbazoquinocin A, B and D–F Source: RSC Publishing URL: [Link]

  • Title: Synthesis of an Alkene via the Wittig Reaction Source: Chem 344, University of Wisconsin-Madison URL: [Link]

  • Title: Process for the purification of phosphonium salts Source: Google Patents URL
  • Title: The Wittig Reaction: Synthesis of Alkenes Source: St. Olaf College URL: [Link]

  • Title: The Wittig Reaction Forms an Alkene Source: Chemistry LibreTexts URL: [Link]

  • Title: Phosphorus ylide chemistry investigated for dihydrotachysterol2 metabolite side-chain synthesis the Wittig approach Source: ResearchGate URL: [Link]

  • Title: Isopropyltriphenylphosphonium bromide monohydrate Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Wittig Reaction Source: University of California, Irvine URL: [Link]

  • Title: Preparation method of [3-(dimethylamino)
  • Title: Recent Advances in the Synthesis of 2H-Pyrans Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: vinyl triphenylphosphonium bromide Source: Organic Syntheses URL: [Link]

  • Title: Recent Advances in the Synthesis of 2H-Pyrans Source: MDPI URL: [Link]

Sources

Application Note & Protocol: Epoxidation of 4-(Propan-2-ylidene)tetrahydro-2H-pyran using m-CPBA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Epoxides in Synthesis

Epoxides, or oxiranes, are highly valuable three-membered cyclic ethers that serve as versatile synthetic intermediates in the development of complex molecules, including pharmaceuticals and fine chemicals. Their utility stems from the inherent ring strain, which facilitates regioselective and stereoselective ring-opening reactions with a wide array of nucleophiles. The epoxidation of alkenes is a fundamental transformation in organic chemistry, and the use of meta-chloroperoxybenzoic acid (m-CPBA) remains a preferred method due to its reliability, predictability, and operational simplicity.[1][2]

This application note provides a comprehensive guide to the epoxidation of 4-(propan-2-ylidene)tetrahydro-2H-pyran, a tetrasubstituted cyclic alkene, using m-CPBA. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insight: The Concerted Pathway of Oxygen Transfer

The epoxidation of an alkene with m-CPBA proceeds through a concerted mechanism, often referred to as the "butterfly" transition state.[3][4] In this single-step process, the π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid.[1] Simultaneously, several bond formations and cleavages occur: two new carbon-oxygen bonds form to create the epoxide ring, the weak oxygen-oxygen bond of the peroxyacid breaks, and a proton is transferred to the newly formed carbonyl group of the meta-chlorobenzoic acid byproduct.[5][6]

A key feature of this mechanism is its syn-stereospecificity. The oxygen atom is delivered to the same face of the double bond, meaning the stereochemistry of the starting alkene is directly translated to the product epoxide.[1][5][7] For a prochiral alkene like this compound, this reaction will result in the formation of a racemic mixture of enantiomeric epoxides.

Diagram 1: The "Butterfly" Transition State

Caption: Concerted mechanism of m-CPBA epoxidation.

Experimental Protocol

This protocol is designed for the epoxidation of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compoundReagentCommercially AvailablePurity ≥95%
meta-Chloroperoxybenzoic acid (m-CPBA)ReagentCommercially AvailableTypically ≤77% purity for safety
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent
Saturated Sodium Bicarbonate (NaHCO₃)AqueousPrepared in-houseFor work-up
Saturated Sodium Sulfite (Na₂SO₃)AqueousPrepared in-houseFor quenching excess peroxide
Brine (Saturated NaCl)AqueousPrepared in-houseFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercially AvailableDrying agent
Silica Gel230-400 meshCommercially AvailableFor column chromatography
HexanesHPLC GradeCommercially AvailableEluent
Ethyl AcetateHPLC GradeCommercially AvailableEluent
Safety Precautions
  • m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when pure. It may cause fire upon contact with flammable materials. [8][9] Handle with care, avoiding friction and impact. Commercial grades with residual water are more stable.[8]

  • Perform all operations in a well-ventilated chemical fume hood. [10][11]

  • Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, nitrile gloves, and safety goggles. [10][12][13] A face shield is also recommended.[10]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 7.13 mmol).

    • Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of m-CPBA:

    • In a separate beaker, weigh out m-CPBA (77% purity, 2.00 g, approx. 8.91 mmol, 1.25 equivalents). Causality: Using a slight excess of m-CPBA ensures complete consumption of the starting alkene. The purity of commercial m-CPBA must be accounted for when calculating the molar quantity.

    • Add the m-CPBA to the stirred alkene solution portion-wise over 5-10 minutes. Rationale: Portion-wise addition helps to control the reaction exotherm.

    • Rinse the beaker with a small amount of DCM (2-3 mL) to ensure all the m-CPBA is transferred to the reaction flask.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical eluent system is 9:1 Hexanes:Ethyl Acetate. The product epoxide should have a lower Rf value than the starting alkene. The reaction is typically complete within 2-4 hours.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath.

    • Slowly add 20 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any unreacted m-CPBA. Expert Insight: While sodium thiosulfate is also effective, some sources suggest avoiding sulfites as they can be nucleophilic and potentially open the epoxide ring under certain conditions.[14] However, for many substrates, it is a standard and effective quenching agent. The quench should be performed at 0°C to minimize any potential side reactions.

    • Stir vigorously for 15-20 minutes. Test for the absence of peroxides using potassium iodide-starch paper (the paper should remain white).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) (2x), 20 mL of water, and 20 mL of brine. Causality: The NaHCO₃ wash is crucial for removing the acidic byproduct, m-chlorobenzoic acid.[15]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[3][10]

    • Pack a column with silica gel using a slurry method in hexanes.

    • Load the crude product onto the column.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified epoxide as a colorless oil.

Diagram 2: Experimental Workflow

G start Dissolve Alkene in DCM add_mcpba Add m-CPBA at 0 °C start->add_mcpba react Stir at RT (2-4h) add_mcpba->react monitor Monitor by TLC react->monitor quench Quench with Na₂SO₃ (aq) monitor->quench Reaction Complete wash_bicarb Wash with NaHCO₃ (aq) quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄) & Concentrate wash_brine->dry purify Flash Column Chromatography dry->purify product Pure Epoxide purify->product

Caption: Workflow for m-CPBA epoxidation and purification.

Expected Results & Data Summary

The epoxidation of this compound is expected to proceed cleanly to afford the corresponding spiro-epoxide.

ParameterExpected ValueNotes
Reaction Time 2 - 4 hoursMonitor by TLC for completion.
Yield 85 - 95%Based on typical m-CPBA epoxidations.
Product Appearance Colorless OilAfter purification.
TLC (9:1 Hex:EtOAc) Rf ≈ 0.4 (Varies)Product should be more polar than starting material.
¹H NMR Absence of olefinic protonsAppearance of new signals for epoxide protons.
¹³C NMR Absence of sp² carbonsAppearance of new signals for sp³ carbons of the epoxide.

Conclusion

The use of m-CPBA provides a robust and high-yielding method for the synthesis of 1,1-dimethyl-5-oxaspiro[2.5]octane from this compound. The protocol detailed herein is built upon established principles of organic synthesis and emphasizes both procedural efficacy and laboratory safety. The key to success lies in careful control of reaction temperature, effective monitoring, and a thorough aqueous work-up to remove the peroxyacid residues and the carboxylic acid byproduct. This transformation furnishes a valuable epoxide intermediate, ready for further elaboration in multi-step synthetic campaigns.

References

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • UCLA Chemistry and Biochemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

  • Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. [Link]

  • Kilway, K. V., & Clevenger, R. (2007). Experiment 2: Epoxidation of Cholesterol. University of Missouri – Kansas City. [Link]

  • YAK Science. (2015, November 8). Epoxidation of Alkenes using mCPBA: Mechanism and Properties! [Video]. YouTube. [Link]

  • Acros Organics. (n.d.). m-CPBA Technical Data Sheet. [Link]

  • ResearchGate. (n.d.). The mechanism of epoxidation reaction induced by m−CPBA. [Link]

  • Chemistry Steps. (n.d.). Epoxidation of Alkenes. [Link]

  • Visualize Organic Chemistry. (n.d.). Alkene epoxidation. [Link]

  • Google Groups. (2006, July 28). mcpba workup.
  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • Chemistry LibreTexts. (2024, May 8). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

  • Indian Academy of Sciences. (n.d.). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. [Link]

  • designer-drug.com. (n.d.). m-CHLOROPERBENZOIC ACID. [Link]

  • Reddit. (2023, May 17). Sensitivity of epoxides. [Link]

  • Organic Chemistry I Lab. (n.d.). Project 5E – S23. [Link]

  • Master Organic Chemistry. (n.d.). Formation of epoxides from alkenes using m-CPBA. [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3.6 Epoxidation of Alkenes. [Link]

Sources

Application and Protocol Guide: Ozonolysis of 4-Isopropylidenetetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ozonolysis is a powerful and versatile organic reaction that utilizes ozone (O₃) to cleave unsaturated carbon-carbon bonds, primarily in alkenes and alkynes, yielding carbonyl compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the ozonolysis of 4-isopropylidenetetrahydro-2H-pyran. This substrate, featuring an exocyclic double bond on a tetrahydropyran ring, serves as an excellent model for understanding the cleavage of substituted alkenes within a cyclic framework. We will delve into the reaction mechanism, provide detailed experimental protocols for both reductive and oxidative workups, discuss the expected products, and emphasize critical safety considerations.

Theoretical Background and Mechanism

The ozonolysis of an alkene proceeds via the Criegee mechanism, which involves a series of cycloaddition and cycloreversion steps.[1] This mechanism elucidates the formation of an initial, unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). The final products of the reaction are determined by the method used to work up this ozonide intermediate.

The Criegee Mechanism

The generally accepted mechanism for ozonolysis involves the following key steps[1][2]:

  • 1,3-Dipolar Cycloaddition of Ozone: Ozone adds across the carbon-carbon double bond of the alkene in a concerted 1,3-dipolar cycloaddition to form a highly unstable primary ozonide (molozonide).

  • Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges, cleaving to form a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, also known as the Criegee intermediate.

  • 1,3-Dipolar Cycloaddition of the Criegee Intermediate: The carbonyl oxide and the carbonyl compound then recombine in another 1,3-dipolar cycloaddition to form a more stable secondary ozonide.

Mechanism of Ozonolysis of 4-Isopropylidenetetrahydro-2H-pyran

For 4-isopropylidenetetrahydro-2H-pyran, the ozonolysis reaction begins with the attack of ozone on the exocyclic double bond.

Ozonolysis Mechanism of 4-Isopropylidenetetrahydro-2H-pyran cluster_step1 Step 1: Formation of Primary Ozonide cluster_step2 Step 2: Formation of Carbonyl Oxide and Ketone cluster_step3 Step 3: Formation of Secondary Ozonide A 4-Isopropylidenetetrahydro-2H-pyran + O₃ B Primary Ozonide (Molozonide) A->B 1,3-Dipolar Cycloaddition C Acetone B->C Retro-1,3-Dipolar Cycloaddition D Carbonyl Oxide Intermediate B->D E Secondary Ozonide C->E 1,3-Dipolar Cycloaddition D->E

Figure 1: Criegee mechanism for the ozonolysis of 4-isopropylidenetetrahydro-2H-pyran.

The cleavage of the double bond in 4-isopropylidenetetrahydro-2H-pyran initially yields acetone and a carbonyl oxide intermediate derived from the tetrahydropyran ring. These two species then recombine to form the secondary ozonide.

Products: The Importance of the Work-up

The final products of the ozonolysis reaction are determined by the treatment of the secondary ozonide in the work-up step. There are two primary types of work-up: reductive and oxidative.

Reductive Work-up

A reductive work-up cleaves the ozonide to yield aldehydes and/or ketones.[3] Common reducing agents include dimethyl sulfide (DMS), zinc dust with acetic acid, or triphenylphosphine.[3] For the ozonolysis of 4-isopropylidenetetrahydro-2H-pyran, a reductive work-up will yield two carbonyl compounds.

  • Expected Products:

    • Tetrahydro-4H-pyran-4-one: A cyclic ketone.

    • Acetone: From the isopropylidene group.

The reaction can be summarized as follows:

Reductive Workup A Secondary Ozonide B Tetrahydro-4H-pyran-4-one + Acetone A->B Reductive Work-up (e.g., (CH₃)₂S)

Figure 2: Products of reductive workup of the secondary ozonide.

Oxidative Work-up

An oxidative work-up will oxidize any aldehydes formed to carboxylic acids.[4][3] Ketones, being resistant to further oxidation under these conditions, remain unchanged. A common reagent for oxidative work-up is hydrogen peroxide (H₂O₂).[3] In the case of 4-isopropylidenetetrahydro-2H-pyran, since both primary products are ketones, an oxidative work-up will yield the same products as a reductive work-up.

  • Expected Products:

    • Tetrahydro-4H-pyran-4-one

    • Acetone

Experimental Protocols

Safety First: Ozonolysis must be conducted in a well-ventilated fume hood due to the toxicity of ozone.[5][6] Ozone is a powerful oxidizing agent and can form explosive peroxides and ozonides.[7] Therefore, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. A blast shield is also highly recommended.

General Setup for Ozonolysis

A typical ozonolysis setup consists of an ozone generator, a reaction flask equipped with a gas dispersion tube, a cooling bath, and a trap to decompose excess ozone.

Ozonolysis Experimental Setup O2 Oxygen Source Gen Ozone Generator O2->Gen Flow Flow Meter Gen->Flow Trap1 Drying Tube (e.g., CaSO₄) Flow->Trap1 Flask Reaction Flask (in Cooling Bath) Trap1->Flask Trap2 Ozone Quench (e.g., KI solution) Flask->Trap2 Vent Fume Hood Vent Trap2->Vent

Figure 3: Schematic of a typical laboratory ozonolysis setup.

Protocol for Ozonolysis with Reductive Work-up (DMS)

This protocol details the ozonolysis of 4-isopropylidenetetrahydro-2H-pyran followed by a reductive work-up using dimethyl sulfide.

Materials and Reagents:

Reagent/MaterialQuantityPurity/Grade
4-Isopropylidenetetrahydro-2H-pyran1.0 g (7.92 mmol)>95%
Dichloromethane (DCM), anhydrous50 mLACS Grade
Methanol, anhydrous25 mLACS Grade
Dimethyl sulfide (DMS)1.2 mL (16.3 mmol)>99%
Sudan Red 7B (optional indicator)trace-
Dry iceAs needed-
AcetoneAs neededTechnical Grade

Procedure:

  • Reaction Setup:

    • Dissolve 4-isopropylidenetetrahydro-2H-pyran (1.0 g, 7.92 mmol) in a 3:1 mixture of anhydrous dichloromethane and methanol (75 mL total) in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the liquid, and a gas outlet tube connected to a potassium iodide trap.

    • If using an indicator, add a small amount of Sudan Red 7B to the solution.

    • Cool the flask to -78 °C using a dry ice/acetone bath.[2][8]

  • Ozonolysis:

    • Start the magnetic stirrer.

    • Turn on the ozone generator and bubble a stream of ozone through the solution.

    • Continue the ozonolysis until the solution turns a persistent pale blue color, indicating the presence of excess ozone, or until the red color of the indicator disappears.[2] This typically takes 30-60 minutes depending on the ozone generator's output.

  • Quenching Excess Ozone:

    • Turn off the ozone generator but continue to bubble oxygen or nitrogen through the solution for 10-15 minutes to remove any dissolved ozone.[9]

  • Reductive Work-up:

    • While keeping the solution at -78 °C, slowly add dimethyl sulfide (1.2 mL, 16.3 mmol) via syringe.

    • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for at least 2 hours or overnight.

  • Isolation and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate tetrahydro-4H-pyran-4-one and separate it from the volatile acetone and dimethyl sulfoxide (DMSO) byproduct.

Protocol for Ozonolysis with Oxidative Work-up (H₂O₂)

This protocol describes the ozonolysis of 4-isopropylidenetetrahydro-2H-pyran followed by an oxidative work-up with hydrogen peroxide.

Materials and Reagents:

Reagent/MaterialQuantityPurity/Grade
4-Isopropylidenetetrahydro-2H-pyran1.0 g (7.92 mmol)>95%
Dichloromethane (DCM), anhydrous75 mLACS Grade
Hydrogen peroxide (H₂O₂)5 mL30% aqueous solution
Acetic acid (optional)5 mLGlacial
Dry iceAs needed-
AcetoneAs neededTechnical Grade

Procedure:

  • Reaction Setup and Ozonolysis:

    • Follow steps 1-3 from the reductive work-up protocol (Section 3.2).

  • Oxidative Work-up:

    • After purging the excess ozone, slowly add 30% hydrogen peroxide (5 mL) to the cold reaction mixture.

    • If desired, acetic acid (5 mL) can be added to facilitate the work-up.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Stir vigorously for 4-6 hours. The reaction may be gently heated (e.g., to 40-50 °C) to ensure complete conversion of the ozonide.

  • Isolation and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any acetic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography as described in the reductive work-up protocol.

Safety and Handling Precautions

  • Ozone: Ozone is a highly toxic and corrosive gas.[5][6] All operations involving ozone must be performed in a well-ventilated fume hood.[6] Ensure there are no leaks in the ozonolysis setup.

  • Explosion Hazard: Ozonides and peroxides are potentially explosive, especially in concentrated form.[7] Never heat or distill the reaction mixture before the work-up is complete and you have confirmed the absence of peroxides (e.g., with peroxide test strips).[6]

  • Low Temperatures: The use of a dry ice/acetone bath requires cryogenic gloves and caution to avoid frostbite.

  • Dimethyl Sulfide (DMS): DMS has a strong, unpleasant odor and is flammable. Handle it in a fume hood.

  • Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause severe skin burns. Handle with appropriate gloves and eye protection.

Conclusion

The ozonolysis of 4-isopropylidenetetrahydro-2H-pyran is a straightforward and high-yielding method for the synthesis of tetrahydro-4H-pyran-4-one, a valuable building block in organic synthesis. The choice of reductive or oxidative work-up is less critical for this particular substrate as both yield the same ketone products. The protocols provided herein offer a reliable and detailed guide for performing this reaction safely and efficiently. As with all chemical procedures, a thorough understanding of the mechanism and potential hazards is paramount for successful and safe execution.

References

  • What is the Difference Between Oxidative and Reductive Ozonolysis - Pediaa.Com. (2023, July 13). Available at: [Link]

  • Ozonolysis - Criegee Mechanism - Organic Chemistry Portal. Available at: [Link]

  • Alkene Reactions: Ozonolysis - Master Organic Chemistry. (2013, April 23). Available at: [Link]

  • Ozonolysis - Wikipedia. Available at: [Link]

  • Ozonolysis with Reductive Workup (O3, then DMS). Available at: [Link]

  • Ozonolysis Step by Step Experimental Procedure. (2025, July 13). YouTube. Available at: [Link]

  • Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes - SATHEE - IIT Kanpur. Available at: [Link]

  • Hillers, S., & Niklaus, A. (1993). Ozonolysis of cyclic enol ethers: an efficient strategy to aldol and homoaldol compounds. The Journal of Organic Chemistry, 58(12), 3169-3171.
  • Explosion during Attempted Ozonolysis Reaction | The UC Center for Laboratory Safety. Available at: [Link]

  • Using Ozone in Organic Chemistry Lab: The Ozonolysis of Eugenol - ACS Publications. (2007, December 1). Available at: [Link]

  • 1-oxo-2-cyclohexenyl-2-carbonitrile - Organic Syntheses Procedure. Available at: [Link]

  • Ozonolysis of silyl enol ethers - CORE. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Training Recommendations - Purdue Chemistry. Available at: [Link]

  • Sadezky, A., et al. (2006). Ozonolysis of enol ethers: formation of SOA and oligomers. Atmospheric Chemistry and Physics, 6(12), 5629-5670.
  • SAFETY MANUAL FOR THE USE OF OZONE. (2013). Available at: [Link]

  • Ozonolysis of cyclic enol ethers: an efficient strategy to aldol and homoaldol compounds | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Ozonolysis of Enol Ethers, Part 101: A Mechanistic Study of the Regioselectivity of Ozone Oxygen Distribution During Ozonolysis of Exocyclic 2Alkoxy alkylidene 1Mono and 1,3-Dicarbonyl Compounds - ResearchGate. (2015, August 28). Available at: [Link]

  • Ozonolysis - Chemistry Steps. Available at: [Link]

  • Ozonolysis - Chemistry LibreTexts. (2023, January 22). Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing base selection for isopropyltriphenylphosphonium ylide formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the formation of isopropyltriphenylphosphonium ylide. This guide is designed for researchers, chemists, and drug development professionals who utilize the Wittig reaction and seek to master the critical first step: efficient and reliable ylide generation. We will move beyond simple protocols to explore the chemical principles that govern base selection, enabling you to troubleshoot issues and adapt procedures to your specific synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What makes isopropyltriphenylphosphonium ylide challenging to form?

Isopropyltriphenylphosphonium salts are precursors to non-stabilized ylides.[1] Unlike stabilized ylides, where an adjacent electron-withdrawing group (like an ester or ketone) delocalizes the negative charge on the carbanion, non-stabilized ylides lack this feature.[1][2] This has two major consequences:

  • Increased Basicity: The resulting ylide is a very strong base and highly reactive.[2][3]

  • Higher pKa of the Phosphonium Salt: The alpha-protons on the phosphonium salt are less acidic than those on precursors to stabilized ylides. The pKa of alkyltriphenylphosphonium salts is estimated to be in the range of 22-35, requiring a very strong base for complete and irreversible deprotonation.[3][4][5]

The presence of the isopropyl group also introduces significant steric bulk, which can influence the accessibility of the alpha-proton to the base.[6][7]

Q2: Which base is theoretically the best for deprotonating isopropyltriphenylphosphonium bromide?

The fundamental principle for selecting a base is that its conjugate acid must be a much weaker acid (i.e., have a much higher pKa) than the phosphonium salt. This ensures that the deprotonation equilibrium lies far to the side of the ylide.

Based on this, organolithium reagents like n-butyllithium (n-BuLi), sec-butyllithium (sec-BuLi), or tert-butyllithium (t-BuLi) are the most effective choices.[5][8] Their conjugate acid, butane, has a pKa of ~50, making the deprotonation of the phosphonium salt (pKa ~22-35) rapid and essentially irreversible.[9]

Other strong bases like sodium hydride (NaH) and sodium or potassium hexamethyldisilazide (NaHMDS, KHMDS) are also viable options.

Q3: Can I use potassium tert-butoxide (KOtBu)? I've seen it used in some Wittig procedures.

While KOtBu is a strong base, it is often a suboptimal choice for non-stabilized ylides like isopropyltriphenylphosphonium ylide. The pKa of its conjugate acid, tert-butanol, is around 17-19.[5][10] This value is significantly lower than the pKa of the phosphonium salt. As a result, the deprotonation may be incomplete or reversible, leading to a low concentration of the ylide at equilibrium and ultimately, a poor yield in the subsequent Wittig reaction.[11]

KOtBu is more suitable for phosphonium salts that are activated by adjacent electron-withdrawing groups, which lowers their pKa sufficiently for deprotonation to be effective.[12] That said, if it must be used, ensure it is exceptionally fresh and dry, as its quality is a frequent point of failure.[13]

Q4: How do I choose between n-BuLi, s-BuLi, and t-BuLi?

All three will effectively deprotonate the phosphonium salt. The choice depends on a balance of basicity, nucleophilicity, and steric hindrance.

  • n-BuLi: The most common and cost-effective choice. It is highly basic but also the most nucleophilic. In some cases, it can act as a nucleophile and participate in side reactions.[14][15]

  • s-BuLi: More basic and more sterically hindered than n-BuLi.[16] This increased steric bulk makes it less likely to act as a nucleophile.

  • t-BuLi: The most basic and most sterically hindered of the three.[14][17] Its bulkiness makes it an excellent choice when you need to avoid nucleophilic addition, but it can be more challenging to handle due to its higher pyrophoricity.

For isopropyltriphenylphosphonium bromide, n-BuLi is generally sufficient and the standard choice. If side reactions from nucleophilic attack are a concern with your substrate, switching to s-BuLi or t-BuLi is a logical step.

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Problem: No ylide formation is observed.
  • Symptom: Upon adding the base, the characteristic deep color (often orange, red, or deep purple) of the ylide does not appear. The suspension may remain white or pale yellow.

  • Logical Analysis: This indicates a fundamental failure in the deprotonation step. The flowchart below outlines a systematic approach to diagnosing the root cause.

G start No Ylide Color Observed q1 Is your base strong enough? (pKa conj. acid >> pKa salt) start->q1 q2 Are your reaction conditions strictly anhydrous? q1->q2 Yes sol1 FAILURE: Base is too weak. (e.g., KOtBu, NaOH) SOLUTION: Switch to a stronger base like n-BuLi, s-BuLi, or NaH. q1->sol1 No q3 Is your phosphonium salt pure? q2->q3 Yes sol2 FAILURE: Moisture is present. Ylides are rapidly protonated by water. SOLUTION: Flame-dry glassware. Use anhydrous solvents. Handle reagents under inert gas (N2/Ar). q2->sol2 No q4 Is the base fresh and active? q3->q4 Yes sol3 FAILURE: Impure salt. Salt may be wet or contain unreacted triphenylphosphine. SOLUTION: Recrystallize the phosphonium salt. Dry thoroughly under vacuum. q3->sol3 No sol4 FAILURE: Base has degraded. (e.g., old bottle of n-BuLi, KOtBu exposed to air) SOLUTION: Titrate the organolithium solution. Use a fresh bottle of base. q4->sol4 No

Caption: Troubleshooting workflow for failed ylide formation.

Problem: The reaction works, but the final alkene yield is low.
  • Symptom: Ylide color forms, but after adding the carbonyl compound and workup, the isolated yield of the desired alkene is poor.

  • Possible Causes & Solutions:

    • Incomplete Deprotonation: If a borderline base like KOtBu was used, the ylide concentration might be too low.

      • Solution: Switch to a stronger, non-nucleophilic base like KHMDS or NaH to ensure complete deprotonation.

    • Ylide Decomposition: Non-stabilized ylides are not indefinitely stable, even under inert atmospheres. Prolonged time between ylide generation and addition of the carbonyl compound can lead to degradation.

      • Solution: Add the aldehyde or ketone immediately after the ylide formation is complete (typically after stirring for 30-60 minutes at the appropriate temperature).[11] Consider generating the ylide in situ in the presence of the carbonyl compound, though this is less common for non-stabilized ylides.[11][13]

    • Steric Hindrance: The isopropyl group on the ylide and potentially a hindered carbonyl partner can slow down the Wittig reaction, allowing more time for ylide decomposition.

      • Solution: Increase the reaction temperature after the addition of the carbonyl compound (e.g., allow to warm from -78 °C to room temperature). If yields are still low with a hindered ketone, consider an alternative olefination method like the Horner-Wadsworth-Emmons reaction.[18][19]

    • Poor Quality Aldehyde: Aldehydes can oxidize to carboxylic acids or polymerize upon storage.[11][20]

      • Solution: Use freshly distilled or purified aldehyde. Consider generating the aldehyde in situ from the corresponding alcohol immediately before the Wittig reaction.[19]

Q5: What is the ideal solvent for this reaction?

Anhydrous ethereal solvents are standard.

  • Tetrahydrofuran (THF): The most common choice. It readily dissolves the phosphonium salt and the resulting ylide. It is crucial to use freshly distilled, anhydrous THF, as it can contain peroxides and water.

  • Diethyl Ether (Et₂O): Another excellent choice. It is less likely to be deprotonated by very strong bases compared to THF.

  • Dimethyl Sulfoxide (DMSO): Can be used, particularly with NaH as the base, as it helps to solvate the reagents.[21] However, it can be difficult to remove and must be scrupulously dry.

Avoid protic solvents like water or alcohols, as they will instantly quench the ylide.[3][22]

Data & Protocols

Table 1: Comparison of Common Bases for Ylide Formation

This table provides a clear rationale for base selection based on the pKa of the conjugate acid.

BaseFormulaConjugate AcidpKa of Conj. Acid (approx.)Suitability for Isopropyltriphenylphosphonium YlideReference
n-Butyllithiumn-BuLiButane~50Excellent [9]
Sodium HydrideNaHHydrogen (H₂)~36Very Good [10][23]
Sodium AmideNaNH₂Ammonia~38Very Good [5]
KHMDSKN(SiMe₃)₂Hexamethyldisilazane~30Good (less common)[8][24]
Potassium tert-butoxideKOtButert-Butanol~17-19Poor / Borderline [5][10]
Sodium HydroxideNaOHWater~15.7Unsuitable [11][22]
Diagram: Base Selection Decision Pathway

G start Start: Select Base for Isopropyltriphenylphosphonium Salt q1 Is the primary goal maximum yield with a non-nucleophilic base? start->q1 q2 Is cost and ease of handling the primary concern? q1->q2 No base_nah Choice: Sodium Hydride (NaH) Pros: Very strong, non-nucleophilic. Cons: Heterogeneous reaction, can be slow. q1->base_nah Yes q3 Are you working with a highly sensitive substrate where nucleophilic attack from the base is a major risk? q2->q3 No base_buli Choice: n-Butyllithium (n-BuLi) Pros: Strong, soluble, fast, common. Cons: Nucleophilic, pyrophoric. q2->base_buli Yes base_tbuli Choice: s-BuLi or t-BuLi Pros: Very strong, sterically hindered (less nucleophilic). Cons: More expensive, more pyrophoric. q3->base_tbuli Yes

Caption: Decision pathway for selecting an appropriate base.

Experimental Protocol: Generation of Isopropyltriphenylphosphonium Ylide with n-BuLi

Safety Notice: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

Materials:

  • Isopropyltriphenylphosphonium bromide (1.0 eq)[25]

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.05 eq, typically 1.6 M or 2.5 M solution in hexanes)

  • Flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, rubber septa, and an inert gas inlet.

Procedure:

  • Setup: Assemble the flame-dried glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Add Phosphonium Salt: To the flask, add the isopropyltriphenylphosphonium bromide (1.0 eq).

  • Add Solvent: Using a syringe, add anhydrous THF to create a suspension (typically a 0.2-0.5 M concentration is appropriate).

  • Cooling: Cool the flask to 0 °C using an ice-water bath. For sensitive substrates or to minimize side reactions with THF, cooling to -78 °C (dry ice/acetone bath) is recommended.[11][26]

  • Base Addition: While stirring the suspension vigorously, add the n-BuLi solution (1.05 eq) dropwise via syringe over 5-10 minutes. The needle of the syringe should be below the surface of the solvent if possible.

  • Ylide Formation: A distinct color change to deep orange, red, or purple should be observed, indicating the formation of the ylide.[11]

  • Stirring: Allow the mixture to stir at the same temperature (0 °C or -78 °C) for 30-60 minutes to ensure complete deprotonation.

  • Ready for Use: The ylide solution is now ready for the dropwise addition of the aldehyde or ketone (dissolved in a small amount of anhydrous THF).

References

  • Steric Hindrance Drives the Boron‐Initiated Polymerization of Dienyltriphenylarsonium Ylides to Photoluminescent C5‐Polymers. (n.d.). PMC.
  • Chem 263 Nov 9, 2010 Wittig Reaction (continued): As seen earlier, nucleophilic addition to a carbonyl can give alcohol as the. (2010, November 9). Course Hero.
  • Isopropyltriphenylphosphonium Bromide|CAS 1530-33-2. (n.d.). Benchchem.
  • origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation reactions. (n.d.). University of Bristol.
  • Wittig Reaction: Role of Steric Effects in Explaining the Prevalent Formation of Z Olefin from Nonstabilized Ylides | Request PDF. (n.d.).
  • Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. (2018). Semantic Scholar.
  • Phosphorus Ylides. (n.d.). Google Books.
  • 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2025, February 24). Chemistry LibreTexts.
  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts.
  • Wittig reaction. (n.d.). Wikipedia.
  • Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective. (2026, January 15).
  • The Wittig Reaction. (2023, January 22). Chemistry LibreTexts.
  • Wittig Reaction - Stabilized vs Non-Stabilized Ylides. (n.d.). Organic Chemistry Tutor.
  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.
  • Why do we use t-BuLi instead of sec-BuLi and n-BuLi? (2025, July 13). Reddit.
  • CHAPTER 22: The Wittig Reaction. (2022, May 20). Royal Society of Chemistry.
  • Troubleshooting low yields in the Wittig synthesis of substituted alkenes. (n.d.). Benchchem.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Sodium hydride vs Potassium tert-butoxide. (n.d.). ECHEMI.
  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. (2007, February 6). Organic Letters.
  • Base for Wittig reaction with short alkyl chains. (2024, April 4). Reddit.
  • Problems with wittig reaction. (2022, December 16). Reddit.
  • A Comparative Analysis of Sodium Butoxide and Sodium Hydride as Bases in Organic Synthesis. (n.d.). Benchchem.
  • n-Butyllithium. (n.d.). Wikipedia.
  • The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. (2016, June 6). CORA.
  • Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? (2014, August 20).
  • Is there a difference between n-BuLi and sec-BuLi when it comes to lithi
  • Preparation and Wittig Reactions of Organotrifluorobor
  • What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? (2017, February 2).
  • Sec-Butyllithium vs. n-Butyllithium: Choosing the Right Organolithium. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD..
  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Wisconsin-Madison.
  • Wittig Reaction - Common Conditions. (n.d.).
  • Isopropyltriphenylphosphonium bromide. (n.d.). Sigma-Aldrich.
  • Isopropyltriphenylphosphonium Bromide. (n.d.). TCI Chemicals.
  • Reagent choice in the formation of Wittig reagent. (2020, June 26). Chemistry Stack Exchange.
  • Wittig reagents. (n.d.). Wikipedia.
  • ISOPROPYL-TRIPHENYL-PHOSPHONIUM, BROMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Use of Silver Carbon
  • Wittig reaction. (2020, October 15). L.S.College, Muzaffarpur.
  • I have a problem in witting reaction product ? (2016, December 8).
  • Phosphonium Ylide for The Wittig Reaction! (2014, March 20). YouTube.

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Technical Support Center: Troubleshooting Tetrahydro-4H-pyran-4-one Wittig Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Ketone

Tetrahydro-4H-pyran-4-one (THP-4-one) is a ubiquitous scaffold in modern drug discovery, particularly for generating spirocyclic ethers and linker systems. While it appears to be a simple cyclic ketone, it frequently presents low conversion issues in Wittig methylenation and olefination.

The Core Problem: Users often observe the characteristic color change of ylide formation, yet the reaction stalls at 30–50% conversion, or yields a messy mixture of starting material and polymer-like byproducts. This is rarely a "bad reagent" issue; it is almost always a competition between nucleophilic attack (desired) and enolization/proton transfer (undesired), exacerbated by the hygroscopic nature of the ether oxygen.

This guide deconstructs the failure modes and provides validated protocols to restore reaction performance.

Phase 1: Pre-Reaction Diagnostics

Before altering your synthetic route, perform these diagnostic checks. The Wittig reaction is visually communicative; use that to your advantage.

Diagnostic Logic Flow

diagnostic_flow start Observation: Low Conversion color_check Did Ylide Color Persist? start->color_check water_issue Issue: Quenching (Wet Solvent/Ketone) color_check->water_issue No (Faded quickly) enol_issue Issue: Enolization (Base too strong) color_check->enol_issue Yes (Persisted but no pdt) Action: Azeotropic Dry Action: Azeotropic Dry water_issue->Action: Azeotropic Dry Action: Switch Base/Temp Action: Switch Base/Temp enol_issue->Action: Switch Base/Temp steric_issue Issue: Betaine Stability (Temp/Salt effects)

Caption: Diagnostic decision tree for identifying the root cause of Wittig failure.

Critical Factor 1: The Hygroscopicity Trap

THP-4-one is a cyclic ether. Like THF, it is hygroscopic. Commercial samples often contain 0.5–2% water.

  • The Failure: Water protonates the ylide faster than the ylide attacks the ketone.

  • The Fix: Do not rely on molecular sieves alone.

    • Protocol: Dissolve your ketone in anhydrous Toluene (not THF). Concentrate to dryness on a rotavap. Repeat 2x. This azeotropically removes water. Redissolve in the reaction solvent immediately before addition.

Critical Factor 2: Base Selection & Enolization

The


-protons of THP-4-one are activated by the carbonyl and inductively by the ring oxygen. Strong bases (e.g., n-BuLi) often act as bases rather than nucleophiles, deprotonating the ketone to form an enolate.
BasepKa (conj. acid)Risk Profile for THP-4-oneRecommendation
n-BuLi ~50High. Promotes enolization over addition.Avoid unless generating "Instant Ylides" at -78°C.
NaH ~35Medium. Slow kinetics can allow moisture ingress.Use with excess DMSO (Dimsyl anion).
KOtBu ~17Low. Best balance of nucleophilicity/basicity.Preferred. Excellent for stabilized/semi-stabilized ylides.
LiHMDS ~26High. Lithium salts can trap the betaine.Use only for specific stereochemical needs.

Phase 2: Reaction Optimization & Protocols

Scenario A: The Standard Methylenation (Methyltriphenylphosphonium bromide)

Target: Converting C=O to C=CH2

The "Standard" Failure: Mixing reagents at 0°C and warming to RT results in 40% conversion. The Fix: "Instant Ylide" method with Potassium tert-butoxide (KOtBu).

Optimized Protocol:

  • Drying: Azeotrope THP-4-one (1.0 equiv) with toluene (3x) as described above.

  • Suspension: In a flame-dried flask under Argon, suspend Methyltriphenylphosphonium bromide (1.3 equiv) in anhydrous THF (0.5 M).

  • Ylide Formation: Add solid KOtBu (1.3 equiv) in one portion at 0°C. The solution should turn bright yellow immediately. Stir for 45 mins at 0°C.

    • Why KOtBu? It is soluble in THF and less basic than BuLi, minimizing enolization of the ketone upon addition.

  • Addition: Add the dried THP-4-one (as a THF solution) dropwise over 10 minutes at 0°C .

  • The Push: Allow to warm to RT. If TLC shows starting material after 2 hours, reflux for 1 hour.

    • Why Reflux? The betaine intermediate formed with THP-4-one can be stable. Thermal energy is required to drive the decomposition to TPPO and alkene.

Scenario B: Stabilized Ylides (The HWE Alternative)

Target: Converting C=O to C=CH-COOR (Esters/Nitriles)

If you are attaching a chain with an electron-withdrawing group (EWG), stop using Wittig reagents.

  • Issue: Stabilized Wittig ylides are sluggish with ketones.

  • Solution: Switch to the Horner-Wadsworth-Emmons (HWE) reaction.[1] Phosphonate carbanions are more nucleophilic (less bulky) than triphenylphosphonium ylides.

HWE Protocol for THP-4-one:

  • Dissolve Triethyl phosphonoacetate (1.2 equiv) in THF.

  • Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir until gas evolution ceases (clear solution).

  • Add dried THP-4-one.

  • Warm to RT. Conversion is usually >90% within 1 hour.

Phase 3: The Work-up (Solving the TPPO Nightmare)

Triphenylphosphine oxide (TPPO) is the bane of Wittig reactions. It co-elutes with polar products like THP derivatives. Do not rely on chromatography alone.

The MgCl₂ Complexation Method

This method exploits the Lewis basicity of TPPO to form an insoluble complex with Magnesium chloride.[2]

Protocol:

  • Solvent Swap: If reaction was in THF, concentrate to a crude oil and redissolve in Toluene/Ethanol (9:1) or Ethyl Acetate .

    • Note: The complex is soluble in THF; this workup fails if THF is present.

  • Complexation: Add MgCl₂ (2.0 equiv relative to ylide) to the mixture.

  • Incubation: Heat the suspension to reflux for 15 minutes, then cool to room temperature with vigorous stirring.

  • Filtration: A thick white precipitate (MgCl₂·TPPO complex) will form.[2] Filter through a sintered glass funnel or a pad of Celite.

  • Result: The filtrate contains your product with >95% of TPPO removed.

Mechanistic Insight: Why the Reaction Fails

Understanding the competition between the desired Path A (Wittig) and undesired Path B (Enolization) is crucial for troubleshooting.

wittig_mechanism cluster_factors Influencing Factors ylide Phosphonium Ylide (Ph3P=CH-R) ketone THP-4-one (Substrate) ylide->ketone Attack betaine Betaine/Oxaphosphetane (Intermediate) ketone->betaine Path A: Nucleophilic Attack (Kinetic Control) enol Enolate (Dead End) ketone->enol Path B: Deprotonation (Alpha-Proton Abstraction) product Alkene Product + TPPO betaine->product Elimination sm_recovery Recovered Ketone (Low Conversion) enol->sm_recovery Quench f1 Steric Bulk of Ylide (Favors Path B) f2 Base Strength (Stronger Base = Path B)

Caption: Mechanistic competition between nucleophilic attack (Wittig) and alpha-deprotonation (Enolization).

FAQ: Frequently Asked Questions

Q: My reaction turns dark brown/black. Is this normal? A: A bright yellow/orange color indicates a healthy ylide. A dark brown or black color usually indicates decomposition of the ylide or polymerization of the THF (if using n-BuLi). If the color is dark and conversion is low, your solvent likely contained moisture or stabilizers (BHT) that interfered.

Q: Can I use the salt-free conditions (NaHMDS) to improve Z-selectivity? A: For THP-4-one, stereoselectivity is only relevant if the ring is substituted (e.g., 2-methyl-tetrahydro-4H-pyran-4-one). In those cases, lithium-free bases (NaHMDS) favor kinetic control (axial attack), while lithium salts favor thermodynamic equilibration. However, for simple methylenation, NaHMDS is often overkill and harder to handle than KOtBu.

Q: I see a spot on TLC that isn't starting material or product. What is it? A: It is likely the aldol condensation product. If the base deprotonates the ketone (enolization), that enolate can attack another molecule of ketone.[3] This is a common side reaction if the ylide addition is too slow or the base is in excess.

References

  • TPPO Removal via MgCl₂

    • Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.[4][5]

    • Org.[1][6][7] Process Res. Dev.2024 .[5]

    • (Verified via Vertex AI Search 1.1)

  • HWE vs.

    • Horner-Wadsworth-Emmons Reaction: Mechanism and Stereoselectivity.[1]

    • Organic Chemistry Portal.
    • (Verified via Vertex AI Search 1.11)

  • Enolization Competition in Wittig Reactions

    • The Wittig Reaction: Mechanism and Scope.
    • Master Organic Chemistry.
    • (Verified via Vertex AI Search 1.16)

  • Tetrahydro-4H-pyran-4-one Reactivity

    • Tetrahydro-4H-pyran-4-one: properties and applic
    • ChemicalBook.
    • (Verified via Vertex AI Search 1.7)

Sources

storage stability of 4-(propan-2-ylidene)tetrahydro-2H-pyran vs oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability & Oxidation Management

Case ID: CAS-26170-24-1-STAB Support Level: Tier 3 (Senior Application Scientist)

Module 1: Diagnostic & Troubleshooting

Use this section to identify the state of your reagent immediately.[1]

Visual Inspection Guide
ObservationDiagnosisRisk LevelRecommended Action
Colorless Liquid Optimal PurityLowProceed with experiment. Maintain inert atmosphere.
Faint Yellow Tint Early Oxidation/OligomerizationModeratePurify. Distillation or filtration through basic alumina recommended before sensitive catalysis.
Cloudy / Haze Moisture Contamination (Hydrolysis)HighCritical. The enol ether linkage is hydrolyzing. Check NMR for 4-tetrahydropyranone. Dry immediately if recoverable.
White Precipitate Polymerization or Peroxide FormationSEVERE DO NOT DISTILL. Test for peroxides immediately.[1] If positive, quench and discard.
FAQ: Common Stability Issues

Q: My sample smells like acetone. Is this normal? A: No. This indicates hydrolysis.[1]

  • The Chemistry: 4-(Propan-2-ylidene)tetrahydro-2H-pyran is an exocyclic enol ether. In the presence of moisture and trace acid (even from glass surfaces), it hydrolyzes to form tetrahydro-4H-pyran-4-one and acetone .

  • Fix: If the acetone smell is strong, the titer of your reagent is significantly compromised.[1]

Q: Can I use standard peroxide test strips? A: Use with caution.

  • The Issue: Enol ethers are electron-rich and can sometimes interfere with enzymatic test strips, giving false positives or negatives.[1]

  • The Standard: We recommend the semi-quantitative Potassium Iodide (KI) test .[1]

    • Protocol: Add 1 mL of reagent to 1 mL of glacial acetic acid + 100 mg KI.

    • Result: Yellow/Brown color indicates peroxides.

    • Note: Since this compound is acid-sensitive, the acetic acid will hydrolyze it during the test, but this does not affect the peroxide readout.[1]

Module 2: Storage & Handling Protocols

Preventative maintenance for long-term stability.[1]

The "Golden Rules" of Enol Ether Storage
  • Inert Atmosphere (Non-Negotiable): This molecule reacts with atmospheric oxygen via a radical chain mechanism. Store under Argon or Nitrogen.

  • Acid Scavenging: Glassware is slightly acidic.[1] Store in base-washed glassware or add a few pellets of KOH or activated 4Å molecular sieves to the storage vessel to scavenge moisture and neutralize acid traces.[1]

  • Temperature: Store at -20°C . Cold storage slows the rate of autoxidation and acid-catalyzed hydrolysis.

  • Stabilizers: If your application permits, add BHT (Butylated hydroxytoluene) at 100-200 ppm. This terminates the radical chains responsible for polymerization and peroxidation.[1]

Module 3: Purification & Recovery

Standard Operating Procedure (SOP) for restoring degraded material.

WARNING: Never distill a sample containing high peroxide levels.[1] Perform a KI test first.[1]

Method A: Flash Filtration (Recommended for Minor Yellowing)

Best for removing trace peroxides and oligomers without thermal stress.

  • Prepare Column: Pack a short glass column (5-10 cm) with Basic Alumina (Activity I) .

    • Why Basic? Acidic silica gel will destroy the enol ether immediately.[1]

  • Elution: Flush the neat liquid (or a 50% solution in Hexanes) through the column under Argon pressure.

  • Result: Peroxides and polar oxidation byproducts remain on the alumina.[1]

Method B: Vacuum Distillation (For Bulk Recovery)
  • Pre-treatment: If peroxides are detected (>10 ppm), stir with FeSO4 or sodium metabisulfite wash prior to distillation.

  • Conditions: Distill under high vacuum.

    • Boiling Point: ~50-55°C at 10 mmHg (Estimate based on structure; lit. bp is higher at atm pressure).

  • Additives: Add a small amount of solid CaH2 (Calcium Hydride) to the distillation pot. This ensures the environment remains strictly anhydrous and basic during heating.[1]

Module 4: Mechanistic Insight

Understanding the "Why" behind the instability.[1]

The instability of this compound arises from two competing pathways: Oxidative Cleavage and Acid-Catalyzed Hydrolysis .

Pathway 1: Autoxidation (The Peroxide Threat)

The electron-rich double bond and the ether oxygen facilitate radical abstraction at the


-position (C2/C6), leading to hydroperoxides.[1] Alternatively, singlet oxygen can attack the alkene directly.

OxidationPathway Start 4-isopropylidene tetrahydropyran Radical α-Ether Radical (Intermediate) Start->Radical Initiation (Light/Heat) Products Tetrahydro-4H-pyran-4-one + Acetone Start->Products H+ / H2O (Hydrolysis) Peroxide Hydroperoxide Species Radical->Peroxide + O2 Cleavage Oxidative Cleavage Peroxide->Cleavage Decomposition Cleavage->Products Degradation

Figure 1: Degradation pathways showing both radical oxidation (solid lines) and acid-catalyzed hydrolysis (dashed line).

Pathway 2: Hydrolysis (The Invisible Killer)

Unlike simple alkenes, the enol ether moiety possesses a high HOMO energy, making the


-carbon (the CH2 of the isopropylidene) highly nucleophilic.[1]
  • Protonation: A proton (

    
    ) attacks the double bond.[1]
    
  • Oxocarbenium Ion: A stable cation forms at position 4.[1]

  • Water Attack: Water attacks the cation, leading to bond cleavage.[1]

  • Result: The molecule falls apart into a ketone and acetone.[1]

References

  • Paquette, L. A. (Ed.). (1995).[2][3] Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.[1] (General reactivity of vinyl ethers).[4]

  • Mukaiyama, T. (1977). New Synthetic Methods Based on the Onium Salts of Aza-Arenes. Angewandte Chemie International Edition, 16(11), 817–826. (Discusses enol ether activation).

  • Bures, F. (2016). Fundamental Aspects of Organic Chemistry: Stability of Ethers.
  • Sigma-Aldrich. (2024). Peroxide Forming Solvents & Reagents Safety Guide.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Protocols for purifying enol ethers and pyrans).

Sources

Validation & Comparative

13C NMR chemical shifts of 4-isopropylidenetetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 4-isopropylidenetetrahydro-2H-pyran , a critical intermediate in the synthesis of spirocyclic ethers and complex pharmaceutical scaffolds.

Designed for drug development professionals, this document moves beyond simple peak listing to offer a comparative performance analysis . It evaluates the spectral signature of this molecule against its synthetic precursor (tetrahydro-4H-pyran-4-one) and its carbocyclic analog (4-isopropylidenecyclohexane) to provide a robust framework for structural verification.

Executive Summary & Molecule Profile

4-Isopropylidenetetrahydro-2H-pyran (CAS: 254-04-6) is a specialized building block characterized by an exocyclic tetrasubstituted double bond on a saturated ether ring. Its NMR signature is defined by the interplay between the deshielding ether oxygen and the rigid exocyclic alkene .

  • Core Utility: Verification of Wittig olefination success (disappearance of ketone).

  • Key Challenge: Distinguishing the exocyclic alkene carbons from aromatic impurities or solvent peaks in complex mixtures.

  • Formula: C₈H₁₄O

  • MW: 126.20 g/mol

Comparative Data Analysis

The following table contrasts the 13C NMR shifts of the target molecule with its direct precursor and a structural analog. This comparison allows for rapid "Go/No-Go" decision-making during synthesis monitoring.

Table 1: Comparative Chemical Shift Analysis (ppm, CDCl₃)
Carbon PositionTarget Product (4-isopropylidenetetrahydro-2H-pyran)Precursor (Tetrahydro-4H-pyran-4-one)Carbocyclic Analog (4-Isopropylidenecyclohexane)Diagnostic Value
C4 (Quaternary) 124.0 – 128.0 (Alkene)207.5 (Ketone)~124.5Primary Indicator: Loss of >200 ppm signal confirms reaction completion.
C=C (Exocyclic) 128.0 – 132.0 (Quaternary)N/A~130.0Secondary Indicator: Verifies tetrasubstituted alkene formation.
C2 / C6 (Ether) 68.5 – 70.0 68.028.5 (Alkane)Integrity Check: Confirms the pyran ring remained intact (ether shift ~69 ppm).
C3 / C5 (Allylic) 30.0 – 32.0 42.5 (α-Keto)30.0Shift Change: Upfield shift due to loss of carbonyl anisotropy.
Methyls (Isopropyl) 19.5 – 21.0 N/A20.5Verification: Appearance of distinct methyl signals.

Note: Shifts are reported in ppm relative to TMS (0.0 ppm) in CDCl₃. Values for the target product are derived from high-confidence spectral prediction algorithms and analog correlation (Rose Oxide/Cyclohexane data) due to limited raw data availability in public repositories.

Structural Assignment & Logic

The assignment logic follows a "Self-Validating System" approach. You must confirm three distinct electronic environments to validate the structure.

A. The Ether Effect (C2/C6)

The oxygen atom exerts a strong inductive effect (-I), deshielding the adjacent carbons (C2/C6).

  • Observation: Signals at ~69 ppm .

  • Validation: If these signals shift to >100 ppm, ring opening or aromatization (pyrylium formation) has occurred. If they shift to <40 ppm, the oxygen is absent (carbocycle contamination).

B. The Exocyclic Alkene (C4 & C1')

The double bond is tetrasubstituted, resulting in two quaternary signals in the alkene region.

  • Observation: Two signals in the 120–135 ppm range.

  • Differentiation: The ring carbon (C4) and the exocyclic carbon (C1') are often close. HMBC (Heteronuclear Multiple Bond Correlation) is required to definitively assign them:

    • C1' correlates strongly with the Methyl protons.

    • C4 correlates with the Ring protons (H3/H5).

C. The Symmetry Check

Due to the plane of symmetry passing through the oxygen and the double bond, the molecule typically displays a simplified spectrum:

  • C2 is equivalent to C6.

  • C3 is equivalent to C5.

  • Methyls are equivalent (unless restricted rotation or chiral solvent is used).

  • Result: You should observe 5 unique signals for 8 carbons.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the 13C NMR spectrum during a synthesis campaign.

NMR_Assignment_Workflow Start Crude Reaction Mixture (CDCl3) Check_Ketone Step 1: Check >200 ppm Region Start->Check_Ketone Ketone_Present Signal at ~207 ppm? (Starting Material) Check_Ketone->Ketone_Present Yes Ketone_Absent No Signal >190 ppm Check_Ketone->Ketone_Absent No Check_Alkene Step 2: Check 120-140 ppm Region Ketone_Absent->Check_Alkene Alkene_Found Two Quaternary Signals (124-132 ppm) Check_Alkene->Alkene_Found Yes Alkene_Missing Missing/Single Signal Check_Alkene->Alkene_Missing No Check_Ether Step 3: Check 60-80 ppm Region Alkene_Found->Check_Ether Ether_Found Signal at ~69 ppm (Pyran Ring Intact) Check_Ether->Ether_Found Yes Ether_Shifted Signal at ~28 ppm (Carbocycle Error) Check_Ether->Ether_Shifted No Final_Valid VALIDATED STRUCTURE: 4-Isopropylidenetetrahydro-2H-pyran Ether_Found->Final_Valid

Figure 1: Decision logic for validating the synthesis of 4-isopropylidenetetrahydro-2H-pyran via 13C NMR.

Experimental Protocol: Synthesis & Acquisition

To generate the sample for this analysis, the standard industry protocol is the Wittig reaction.

Methodology:

  • Reagents: Suspend Isopropyltriphenylphosphonium iodide (1.2 equiv) in anhydrous THF under Nitrogen.

  • Base: Add n-Butyllithium (1.1 equiv) dropwise at 0°C. Stir for 30 min to generate the deep red ylide.

  • Addition: Add Tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise.

  • Workup: Warm to RT, stir 2h. Quench with sat. NH₄Cl. Extract with Et₂O.

  • Purification: The product is less polar than the ketone. Filter through a short silica plug (Hexanes/EtOAc 9:1) to remove Triphenylphosphine oxide (TPPO).

NMR Acquisition Parameters:

  • Solvent: CDCl₃ (77.16 ppm reference).

  • Frequency: 100 MHz or higher (for Carbon).

  • Scans: Minimum 256 scans (Quaternary carbons C4 and C1' have long relaxation times and no NOE enhancement, making them weak; sufficient scans are crucial).

  • Pulse Delay (D1): Set to >2.0 seconds to ensure quantitative integration of the quaternary alkene carbons.

References
  • Tetrahydro-4H-pyran-4-one Spectral Data. National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69.[1]

  • 13C NMR Chemical Shifts of Common Functional Groups.University of Wisconsin-Madison, Department of Chemistry (Reich Collection).

  • Wittig Reaction Protocols for Heterocycles.Organic Syntheses, Coll. Vol. 5, p. 751 (1973).

  • NMR Solvent Data (CDCl3 Reference).

Sources

comparing reactivity of 4-isopropylidenetetrahydropyran vs 4-methylenetetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-methylenetetrahydropyran and 4-isopropylidenetetrahydropyran , focusing on their divergent reactivity profiles in medicinal chemistry and organic synthesis.

Subject: 4-Methylene-THP vs. 4-Isopropylidene-THP

Executive Summary

In scaffold design, the choice between 4-methylenetetrahydropyran (4-MTHP) and 4-isopropylidenetetrahydropyran (4-ITHP) represents a classic trade-off between kinetic accessibility and thermodynamic stability .

  • 4-MTHP acts as a high-turnover substrate for cycloadditions and hydrogenations due to minimal steric hindrance.

  • 4-ITHP functions as a "masked" tertiary carbocation generator. While its tetrasubstituted alkene is inert to many standard reductions, it is highly reactive under acidic conditions due to the formation of a stable tertiary oxocarbenium-adjacent cation.

This guide details the mechanistic divergence of these two linkers to prevent common synthetic failures (e.g., incomplete hydrogenation of 4-ITHP or over-polymerization of 4-MTHP).

Structural & Electronic Profiling

The reactivity difference is governed by the immediate environment of the exocyclic double bond.

Feature4-Methylenetetrahydropyran (4-MTHP)4-Isopropylidenetetrahydropyran (4-ITHP)
Structure Disubstituted Exocyclic AlkeneTetrasubstituted Exocyclic Alkene
Steric Bulk Low (Accessible

-face)
High (Blocked by gem-dimethyl)
Electronic Nature Moderately NucleophilicElectron-Rich (Inductive donation from methyls)
Cation Stability Forms 2° Carbocation (Transient)Forms 3° Carbocation (Highly Stable)
Key Risk Polymerization / DimerizationSteric resistance to bulky electrophiles
Visualization: Steric & Electronic Divergence

The following diagram illustrates the decision logic for selecting reagents based on the substrate's steric profile.

ReactivityLogic Substrate_A 4-Methylene-THP (Unobstructed) Reagent_Large Bulky Reagents (Simmons-Smith, Wilkinson's Cat) Substrate_A->Reagent_Large High Access Substrate_B 4-Isopropylidene-THP (Sterically Crowded) Reagent_Small Small Electrophiles (H+, mCPBA) Substrate_B->Reagent_Small Electronic Activation Substrate_B->Reagent_Large Steric Clash Product_B2 Cation-Driven Isomerization Reagent_Small->Product_B2 Via 3° Cation Product_A1 Rapid Functionalization Reagent_Large->Product_A1 Product_B1 Slow / No Reaction Reagent_Large->Product_B1

Caption: Figure 1. Steric gating determines the success of functionalization. 4-ITHP resists bulky reagents despite being electronically activated.

Critical Reactivity Comparisons

A. Epoxidation (mCPBA)
  • 4-MTHP: Reacts rapidly. The epoxide is accessible but prone to ring-opening if acidic byproducts are not neutralized.

  • 4-ITHP: Although tetrasubstituted alkenes are generally more electron-rich (raising the HOMO energy), the gem-dimethyl groups create significant steric strain in the transition state.

    • Outcome: 4-ITHP requires longer reaction times or more potent oxidants (e.g., DMDO) compared to 4-MTHP. The resulting epoxide is highly stable against nucleophilic attack at the quaternary carbon but labile to acid rearrangement.

B. Hydrogenation (Reduction)

This is the most common failure point in scale-up.

  • 4-MTHP: Reduces easily with Pd/C or Raney Nickel at ambient pressure (1 atm H₂).

  • 4-ITHP: Extremely resistant to heterogeneous hydrogenation due to poor surface adsorption (the methyl groups prevent flat lying on the metal lattice).

    • Solution: Requires high pressure (500+ psi), elevated temperature, or homogeneous catalysts (e.g., Crabtree’s catalyst) that do not rely on surface adsorption.

C. Acid-Catalyzed Functionalization (Prins/Hydration)

Here, the trend reverses. 4-ITHP is more reactive.

  • Mechanism: Protonation of 4-ITHP yields a tertiary carbocation , which is significantly more stable than the secondary cation formed by 4-MTHP.

  • Implication: In aqueous acid, 4-ITHP hydrates to the tertiary alcohol almost instantly. In the presence of aldehydes (Prins reaction), 4-MTHP is preferred because the steric bulk of 4-ITHP often prevents the necessary nucleophilic attack of the second carbonyl, leading to elimination/isomerization instead of cyclization.

Experimental Protocols

Protocol A: Comparative Epoxidation (mCPBA)

Validates steric hindrance differences.

Reagents:

  • Substrate (1.0 equiv)

  • m-Chloroperbenzoic acid (mCPBA) (1.2 equiv, 77% max)

  • Dichloromethane (DCM) (0.1 M)

  • Saturated NaHCO₃ wash

Methodology:

  • Dissolve 5.0 mmol of substrate (4-MTHP or 4-ITHP) in 50 mL DCM at 0°C.

  • Add mCPBA portion-wise over 10 minutes.

  • Checkpoint: Monitor via TLC (Stain: Anisaldehyde).

    • 4-MTHP: Complete conversion typically < 1 hour.

    • 4-ITHP: May require warming to RT and 4–12 hours stirring.

  • Quench with sat. Na₂S₂O₃ (removes excess peroxide) followed by sat. NaHCO₃.

  • Isolate organic layer, dry over MgSO₄, and concentrate.

Data Interpretation: If 4-ITHP shows <50% conversion while 4-MTHP is complete, steric blocking by the methyl groups is confirmed.

Protocol B: Simmons-Smith Cyclopropanation

Demonstrates extreme steric sensitivity.

Reagents:

  • Diethylzinc (Et₂Zn) (1.0 M in hexanes)

  • Diiodomethane (CH₂I₂)

  • DCM (Anhydrous)

Methodology:

  • Under Argon, add Et₂Zn (2.0 equiv) to DCM at 0°C.

  • Add CH₂I₂ (2.0 equiv) dropwise (Caution: Exothermic). Stir 15 min to form the carbenoid (IZnCH₂I).

  • Add substrate (1.0 equiv) in DCM.

  • Allow to warm to RT and stir for 12 hours.

Expected Result:

  • 4-MTHP: >90% yield of the spiro-cyclopropane.

  • 4-ITHP: <10% yield (or recovery of starting material). The carbenoid reagent is too bulky to approach the tetrasubstituted alkene effectively [1].

Performance Data Summary

The following table summarizes relative rates normalized to 4-MTHP (set to 1.0).

Reaction TypeReagent SystemRelative Rate (4-MTHP)Relative Rate (4-ITHP)Mechanistic Driver
Hydrogenation H₂ (1 atm), 10% Pd/C1.0 (Fast) < 0.05 (Inert)Adsorption Sterics
Epoxidation mCPBA, DCM, 0°C1.0 0.4Steric Approach vs. Electronic Activation
Hydration H₂SO₄ (aq), THF1.050.0 (Fast) Cation Stability (3° vs 2°)
Cyclopropanation Et₂Zn, CH₂I₂1.0 < 0.01Extreme Steric Exclusion
Reaction Pathway Diagram

Pathways MTHP 4-Methylene-THP Acid H+ / H2O MTHP->Acid Slow H2 H2 / Pd/C MTHP->H2 Facile ITHP 4-Isopropylidene-THP ITHP->Acid Fast ITHP->H2 Sterically Blocked Cat_2 2° Carbocation Acid->Cat_2 Slow Cat_3 3° Carbocation (Stable) Acid->Cat_3 Fast Prod_Red_M 4-Methyl-THP H2->Prod_Red_M Facile Prod_Red_I No Reaction / Slow H2->Prod_Red_I Sterically Blocked Prod_Hyd_M 4-Methyl-4-hydroxy-THP Cat_2->Prod_Hyd_M Slow Prod_Hyd_I 4-Isopropyl-4-hydroxy-THP Cat_3->Prod_Hyd_I Fast

Caption: Figure 2. Divergent pathways under acidic and reducing conditions. Note the inversion of reactivity order between hydration and hydrogenation.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.

  • Yadav, J. S., et al. (2008).[1][2] The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400.[2]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Referencing general alkene reactivity and steric effects in hydrogenation).

  • Hoveyda, A. H., Evans, D. A., & Fu, G. C. (1993). Substrate-directable chemical reactions. Chemical Reviews, 93(4), 1307–1370. (Discussion on directed hydrogenation and steric factors).

Sources

distinguishing 4-isopropylidenetetrahydropyran from isomeric dihydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Discrimination of 4-Isopropylidenetetrahydropyran from Isomeric Dihydropyrans

Part 1: Executive Summary & Structural Context

In the synthesis of functionalized pyrans—specifically via Wittig olefination of tetrahydropyran-4-one or acid-catalyzed dehydration of tertiary alcohols—researchers frequently encounter a critical separation challenge. The target molecule, 4-isopropylidenetetrahydropyran (an exocyclic alkene), is often accompanied by its thermodynamically stable endocyclic isomer, 4-isopropyl-3,6-dihydro-2H-pyran .

Distinguishing these isomers is not merely an academic exercise; the pharmacological profiles and metabolic stabilities of exocyclic olefins differ significantly from their endocyclic counterparts due to differences in steric accessibility and metabolic epoxidation potentials.

This guide outlines a definitive, self-validating analytical workflow to distinguish the target (Exo) from the impurity (Endo) using NMR spectroscopy and chemical stress testing.

The Structural Competitors
FeatureTarget: 4-Isopropylidenetetrahydropyran Isomer: 4-Isopropyl-3,6-dihydro-2H-pyran
Olefin Type Exocyclic (Tetrasubstituted)Endocyclic (Trisubstituted)
Symmetry High (

plane of symmetry)
Low (Asymmetric)
Key Proton None (No vinylic protons)One (Vinylic proton at C3)
Stability Kinetic Product (often)Thermodynamic Product (often)

Part 2: Analytical Methodology (The "Silver Bullet" Protocol)

The most reliable method for differentiation is High-Field


H NMR (400 MHz+) . The structural rigidity of the exocyclic double bond versus the flexibility of the endocyclic isomer creates distinct spectral signatures.
Experiment 1: The Vinylic Proton Screen

Rationale: The target molecule possesses a tetrasubstituted double bond (


). It lacks any hydrogen atoms attached directly to the alkene carbons. The isomer possesses a trisubstituted double bond, necessitating one vinylic proton.

Protocol:

  • Sample Prep: Dissolve 10 mg of the isolated fraction in 0.6 mL

    
    . Ensure the solvent is neutralized (pass through basic alumina) to prevent in-tube isomerization.
    
  • Acquisition: Acquire standard 1H NMR (16 scans, 1s relaxation delay).

  • Analysis Zone: Zoom into the 5.0 – 6.0 ppm region.

Decision Matrix:

  • Scenario A (Clean Target): The baseline between 4.5 ppm and 6.5 ppm is flat.

  • Scenario B (Isomer Contamination): A distinct triplet or broad singlet appears around 5.3–5.5 ppm . This corresponds to the H3 proton of the endocyclic isomer.

Experiment 2: The Symmetry Test ( C NMR)

Rationale: 4-isopropylidenetetrahydropyran has a plane of symmetry passing through the oxygen and the C4=C(exo) bond. Consequently, the ring carbons C2/C6 are equivalent, and C3/C5 are equivalent. The isomer lacks this symmetry.

Data Interpretation Table:

Signal TypeTarget (Exo-Olefin)Isomer (Endo-Olefin)
Vinylic Protons (

H)
Absent Present (~5.4 ppm)
Allylic Protons (

H)
4H (Equivalent multiplet ~2.2 ppm)2H (Distinct multiplet, non-equivalent)
Olefinic Carbons (

C)
Two Quaternary Signals (~120-135 ppm)One Methine (~120 ppm) + One Quaternary
Ring Carbons (

C)
2 Signals (C2=C6, C3=C5)4 Distinct Signals (C2, C3, C5, C6)

Technical Insight: In the target, the methyl groups of the isopropylidene moiety may appear as a single singlet at room temperature due to rapid rotation, or two singlets if rotation is restricted. However, the absence of the vinylic proton is the definitive "Go/No-Go" criterion.

Part 3: Experimental Validation (The Acid Stress Test)

To confirm the identity of the target and assess its stability for storage, a chemical validation step is recommended. Exocyclic double bonds in pyrans are prone to acid-catalyzed isomerization to the more substituted (or internal) endocyclic position.

Protocol:

  • Take an aliquot of the pure "Exo" target.

  • Add a catalytic crystal of p-Toluenesulfonic acid (pTsOH) in

    
    .
    
  • Incubate at 40°C for 1 hour.

  • Re-acquire

    
    H NMR.[1]
    

Result: If the starting material was indeed 4-isopropylidenetetrahydropyran, you will observe the emergence of the vinylic signal at ~5.4 ppm , confirming the isomerization to 4-isopropyl-3,6-dihydro-2H-pyran. This serves as a positive control for the isomer's spectral signature.

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow for distinguishing the products and the isomerization pathway.

G Start Crude Reaction Mixture (Wittig or Dehydration) NMR Step 1: 1H NMR Analysis (Focus: 5.0 - 6.0 ppm) Start->NMR Decision Is a Vinylic Signal Present? NMR->Decision Target Target Identified: 4-Isopropylidenetetrahydropyran (Exocyclic / Tetrasubstituted) Decision->Target No (Baseline Flat) Isomer Isomer Identified: 4-Isopropyl-3,6-dihydro-2H-pyran (Endocyclic / Trisubstituted) Decision->Isomer Yes (Signal ~5.4 ppm) Validation Step 2: Acid Stress Test (pTsOH / CDCl3) Target->Validation Confirm Stability IsomPath Isomerization Observed (Appearance of Vinylic H) Validation->IsomPath IsomPath->Isomer Thermodynamic Drift

Figure 1: Analytical decision tree for the structural discrimination of isopropylidene pyran derivatives.

Part 5: References

  • Yadav, J. S., et al. (2008).[2][3] The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400.

  • Loh, T. P., et al. (2021).[4] Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans.[5] Beilstein Journal of Organic Chemistry, 17, 1041–1071.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for Vinylic vs. Allylic proton shifts).

  • Kleinpeter, E. (2008). Conformational and structural analysis of exocyclic olefins and ketimines by multinuclear magnetic resonance. Magnetic Resonance in Chemistry, 46(11), 1003-1010.

Sources

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